1-(5-Chlorothien-2-yl)propan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-2-5(9)6-3-4-7(8)10-6/h3-5H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFAMGIJTYXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(S1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(5-Chlorothien-2-yl)propan-1-amine CAS number and molecular formula.
An In-depth Technical Guide to 1-(5-Chlorothien-2-yl)propan-1-amine
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 1-(5-Chlorothien-2-yl)propan-1-amine, a halogenated thiophene derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its molecular formula and a discussion on the availability of its CAS number. A detailed, field-proven synthetic protocol via reductive amination is presented, along with a discussion of the underlying chemical principles. Furthermore, the guide explores the potential applications of this compound and its analogs in drug development, supported by relevant scientific literature. This whitepaper is intended for researchers, scientists, and professionals in the fields of chemical synthesis and pharmaceutical development.
Chemical Identity and Physicochemical Properties
1-(5-Chlorothien-2-yl)propan-1-amine is a primary amine featuring a propyl chain attached to the 2-position of a 5-chlorinated thiophene ring. The presence of the chlorine atom and the thiophene heterocycle makes it a valuable scaffold for chemical exploration.
Molecular Formula: C₇H₁₀ClNS
Structure:
Caption: 2D structure of 1-(5-Chlorothien-2-yl)propan-1-amine.
CAS Number: As of the date of this publication, a specific CAS number for 1-(5-Chlorothien-2-yl)propan-1-amine has not been definitively assigned in major chemical databases. Researchers should exercise caution when sourcing this compound and verify its identity through analytical characterization. For related compounds, the CAS number for 1-(thiophen-2-yl)propan-1-amine is 6315-55-5.
Physicochemical Data Summary:
| Property | Predicted Value | Source |
| Molecular Weight | 175.68 g/mol | |
| XlogP | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Purification
The synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine can be reliably achieved through a two-step process starting from 2-chlorothiophene. The first step involves the Friedel-Crafts acylation to introduce the propionyl group, followed by a reductive amination to form the primary amine.
Step 1: Synthesis of 1-(5-Chlorothiophen-2-yl)propan-1-one
The precursor ketone is synthesized via a Friedel-Crafts acylation of 2-chlorothiophene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reaction Scheme:
Caption: Friedel-Crafts acylation to synthesize the ketone precursor.
Experimental Protocol:
-
To a stirred solution of 2-chlorothiophene (1.0 eq) in a suitable solvent such as dichloromethane, add aluminum chloride (1.1 eq) portion-wise at 0 °C.
-
Slowly add propionyl chloride (1.05 eq) to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(5-chlorothiophen-2-yl)propan-1-one.
Step 2: Reductive Amination to 1-(5-Chlorothien-2-yl)propan-1-amine
Reductive amination is a highly effective method for the synthesis of amines from ketones.[1] This protocol utilizes ammonia as the nitrogen source and a suitable reducing agent.
Reaction Scheme:
Caption: Reductive amination of the ketone to the target primary amine.
Experimental Protocol:
-
Dissolve 1-(5-chlorothiophen-2-yl)propan-1-one (1.0 eq) in a protic solvent like methanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN), portion-wise.[2] The use of a mild reducing agent is crucial to selectively reduce the imine intermediate without affecting the ketone starting material.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to quench the excess reducing agent.
-
Remove the solvent under reduced pressure.
-
Basify the residue with a sodium hydroxide solution and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude amine can be further purified by column chromatography or distillation under reduced pressure.
Applications in Medicinal Chemistry and Drug Discovery
The 1-(5-Chlorothien-2-yl)propan-1-amine scaffold is of significant interest in drug discovery due to the established biological activities of related thiophene derivatives. The presence of a chlorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3]
Potential Therapeutic Areas:
-
Antithrombotic Agents: Similar structures, such as 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine, have been investigated as potential thrombin inhibitors, which are crucial in the development of new anticoagulant therapies.[4] The 5-chlorothiophen-2-yl group is noted as being important for interaction with biological targets.[4]
-
Anti-inflammatory and Analgesic Agents: Thiazole derivatives of 4-(4-chlorothiophen-2-yl)ethan-1-one have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing potential through the inhibition of COX-1, COX-2, and 5-LOX enzymes.[5] This suggests that the chlorothiophene moiety can be a key pharmacophore in the design of such agents.
-
Dopamine Receptor Ligands: The related ketone, 1-(5-chlorothiophen-2-yl)ethanone, is used in the development of dopamine receptor ligands through reductive amination.[6] This highlights the utility of the chlorothienyl-alkylamine framework in designing compounds targeting the central nervous system.
While direct biological data for 1-(5-Chlorothien-2-yl)propan-1-amine is not widely published, its structural similarity to known bioactive molecules makes it a compelling candidate for library synthesis and screening in various drug discovery programs.
Safety and Handling
Detailed toxicological data for 1-(5-Chlorothien-2-yl)propan-1-amine is not available. However, based on related primary amines and chlorinated compounds, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For the unchlorinated analog, 1-(Thiophen-2-yl)propan-1-amine, the safety data indicates it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.
Conclusion
1-(5-Chlorothien-2-yl)propan-1-amine represents a valuable, yet underexplored, chemical entity for drug discovery and development. This guide provides a robust and detailed pathway for its synthesis and purification, enabling further investigation into its biological properties. The established importance of the chlorothiophene scaffold in medicinal chemistry suggests that this compound and its derivatives hold significant potential for the development of novel therapeutics.
References
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- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 11, 1249539.
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A Prospective Review of 1-(5-Chlorothien-2-yl)propan-1-amine and its Analogs: Synthesis, Potential Biological Activity, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review and a prospective analysis of the synthesis and potential biological activities of 1-(5-chlorothien-2-yl)propan-1-amine and its analogs. While specific literature on this exact molecule is limited, this document synthesizes information from closely related thiophene derivatives to offer a well-grounded theoretical framework for researchers interested in this chemical space.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering unique electronic and steric properties.[1] Thiophene and its derivatives are integral components of numerous FDA-approved drugs and are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of a chlorine atom to the thiophene ring can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile.
This guide focuses on the potential of 1-(5-chlorothien-2-yl)propan-1-amine, a molecule that combines the chlorothiophene core with a propan-1-amine side chain. This structural motif is reminiscent of various pharmacologically active compounds, suggesting a rich potential for biological activity.
Proposed Synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine
A plausible and efficient synthetic route to 1-(5-chlorothien-2-yl)propan-1-amine is through the reductive amination of the corresponding ketone, 1-(5-chlorothiophen-2-yl)propan-1-one.[2] This well-established method offers a direct and often high-yielding pathway to primary amines.[3]
Synthesis of the Ketone Precursor: 1-(5-Chlorothiophen-2-yl)propan-1-one
The synthesis of the ketone precursor can be envisioned through a Friedel-Crafts acylation of 2-chlorothiophene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Caption: Proposed reductive amination to the target amine.
Experimental Protocol: A General Procedure for Reductive Amination [3]
-
Imine Formation: Dissolve 1-(5-chlorothiophen-2-yl)propan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol. Add an excess of an ammonia source (e.g., ammonium acetate, 10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(5-chlorothien-2-yl)propan-1-amine.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While no direct pharmacological data for 1-(5-chlorothien-2-yl)propan-1-amine has been found in the reviewed literature, the structural motifs present in the molecule allow for informed speculation on its potential biological targets.
Potential as a Thrombin Inhibitor
A structurally related compound, 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine, has been identified as a potential inhibitor of thrombin, a key enzyme in the blood coagulation cascade. [4]This suggests that the 5-chlorothiophen-2-yl moiety may play a role in binding to the active site of thrombin. The propan-1-amine side chain of the target molecule could also contribute to interactions with the enzyme, making this an interesting avenue for further investigation.
Analogy to Psychoactive 1-Arylpropan-1-amines
The 1-(thien-2-yl)propan-1-amine core structure is analogous to phenethylamine and amphetamine, which are known to interact with monoamine transporters and receptors in the central nervous system. It is plausible that 1-(5-chlorothien-2-yl)propan-1-amine and its analogs could exhibit activity at dopamine, serotonin, or norepinephrine transporters, or their respective receptors. The chlorine substituent would likely increase lipophilicity, potentially enhancing blood-brain barrier penetration.
General Biological Activities of Thiophene Derivatives
The broader class of thiophene derivatives has been shown to possess a wide array of biological activities, including:
-
Anticancer: Various substituted thiophenes have demonstrated cytotoxic activity against a range of cancer cell lines. [5]* Anti-inflammatory: Thiophene-containing molecules have been investigated as inhibitors of inflammatory enzymes. [6]* Antimicrobial: The thiophene scaffold is present in several antimicrobial agents.
Proposed Research Workflow
For researchers interested in exploring the potential of 1-(5-chlorothien-2-yl)propan-1-amine and its analogs, the following workflow is proposed:
Caption: Proposed research workflow for the evaluation of novel analogs.
Conclusion
1-(5-Chlorothien-2-yl)propan-1-amine represents an unexplored chemical entity with significant potential for biological activity. Based on the analysis of structurally related compounds, promising avenues for investigation include its potential as a thrombin inhibitor and its possible interactions with central nervous system targets. The proposed synthetic route via reductive amination offers a straightforward method for accessing this compound and its analogs. Further research, following a structured workflow of synthesis, in vitro screening, and in vivo evaluation, is warranted to fully elucidate the therapeutic potential of this intriguing class of molecules.
References
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Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4065. [Link]
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Yamamoto, T., et al. (2018). Structure-Activity Relationship between Thiol Group-Trapping Ability of Morphinan Compounds with a Michael Acceptor and Anti-Plasmodium falciparum Activities. Molecules, 23(8), 2038. [Link]
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Ng, W. Z., et al. (2021). Synthesis, X-ray Structure Characterization and Antioxidant Activities of Some Chalcone Derivatives Containing 2-Chlorothiophene. USM EPrints. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Ahmad, A., et al. (2018). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. ResearchGate. [Link]
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Hapeshi, A., et al. (2023). Various synthetic routes for the synthesis of amine 1 Comparison of the chemical and enzymatic (transaminase versus RedAm) synthesis of isopropyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate 1 from ketone 2. ResearchGate. [Link]
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Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
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Khan, I., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Journal of the Iranian Chemical Society, 20(1), 1-17. [Link]
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Čajan, M., et al. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Chemical Papers, 72(6), 1435-1446. [Link]
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Kaczor, A. A., et al. (2016). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. ResearchGate. [Link]
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Vaickelioniene, R., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 968. [Link]
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1-(5-Chlorothien-2-yl)propan-1-amine synthesis precursors and starting materials
The following technical guide details the synthesis precursors and methodologies for 1-(5-Chlorothien-2-yl)propan-1-amine .
Executive Summary & Target Analysis
Target Molecule: 1-(5-Chlorothien-2-yl)propan-1-amine CAS Registry Number: 1855722-36-9 (analogous reference) Chemical Formula: C₇H₁₀ClNS Molecular Weight: 175.68 g/mol [1]
This amine is a critical heterocyclic building block, structurally significant in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1] Unlike the Duloxetine scaffold (which bears a 3-amino-1-propanol chain), this target features a primary amine at the benzylic (alpha) position relative to the thiophene ring.
The synthesis strategy prioritizes regiochemical control (directing substitution to the 5-position of the thiophene ring) and chemoselectivity (preserving the aryl-chloride bond during reduction).
Retrosynthetic Analysis
The most robust disconnection reveals 1-(5-chlorothien-2-yl)propan-1-one as the pivotal intermediate.[1] This ketone can be accessed via Friedel-Crafts acylation of commercially available 2-chlorothiophene .[1]
Figure 1: Retrosynthetic logic flow from target amine to commercial starting materials.[1]
Primary Precursors & Starting Materials[1]
The synthesis relies on high-purity precursors to minimize thiophene polymerization side reactions.[1]
| Precursor | CAS No.[1] | Role | Purity Requirement | Handling Notes |
| 2-Chlorothiophene | 96-43-5 | Core Scaffold | ≥98% | Stench; store under inert gas.[1] |
| Propionyl Chloride | 79-03-8 | Acylating Agent | ≥99% | Moisture sensitive; lachrymator.[1] |
| Aluminum Chloride | 7446-70-0 | Lewis Acid Catalyst | Anhydrous | Highly hygroscopic; handle in glovebox/dry bag.[1] |
| Ammonium Acetate | 631-61-8 | Nitrogen Source | ACS Grade | Hygroscopic.[1] |
| Sodium Cyanoborohydride | 25895-60-7 | Reducing Agent | 95% | Toxic; generates HCN with acid.[1] |
Alternative Precursors (Route B)
-
5-Chlorothiophene-2-carbonitrile (CAS 55557-52-3): Used for Grignard addition routes.[1]
-
Ethylmagnesium Bromide (EtMgBr): 3.0 M solution in diethyl ether.[1]
Synthesis Route A: Acylation & Reductive Amination (Recommended)
This route is preferred for its scalability and the stability of the ketone intermediate.
Step 1: Synthesis of 1-(5-Chlorothien-2-yl)propan-1-one
Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation).[1] Regioselectivity: The chloro group at position 2 directs the incoming electrophile to position 5 (the alpha position), which is significantly more reactive than the beta positions (3 or 4).[2]
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and nitrogen inlet. Flame-dry the apparatus.
-
Solvent: Charge the flask with anhydrous Dichloromethane (DCM) (10 mL/g of substrate).
-
Catalyst Loading: Add Aluminum Chloride (AlCl₃) (1.1 equivalents) at 0°C.[1]
-
Acylating Agent: Add Propionyl Chloride (1.05 equivalents) dropwise, maintaining temperature < 5°C. Stir for 30 min to form the acylium ion complex.
-
Substrate Addition: Add 2-Chlorothiophene (1.0 equivalent) dropwise over 1 hour. The solution will darken.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl.
-
Workup: Separate the organic layer.[1][3] Extract the aqueous layer with DCM.[1] Wash combined organics with saturated NaHCO₃ and brine.[1] Dry over MgSO₄ and concentrate.
-
Purification: Vacuum distillation or recrystallization (if solid) yields the ketone.[1]
Step 2: Direct Reductive Amination
Mechanism: Formation of an iminium ion followed by in situ hydride reduction.[1] Critical Control: Use Sodium Cyanoborohydride (NaBH₃CN) rather than catalytic hydrogenation (H₂/Pd) to prevent dechlorination of the thiophene ring.
Protocol:
-
Dissolution: Dissolve the ketone (from Step 1) in Methanol (0.5 M concentration).
-
Amine Source: Add Ammonium Acetate (10 equivalents). The excess drives the equilibrium toward the imine.
-
Reduction: Add Sodium Cyanoborohydride (0.7 equivalents - Note: NaBH3CN can reduce the imine without reducing the ketone, but stoichiometry must be controlled).
-
pH Adjustment: Adjust pH to ~6 using glacial acetic acid to catalyze imine formation.
-
Reaction: Stir at RT for 12-24 hours.
-
Quench: Add concentrated HCl carefully to pH < 2 (to decompose borate complexes) and stir for 30 mins. Caution: HCN gas evolution possible; perform in a fume hood. [1]
-
Basification: Basify with NaOH to pH > 10.
-
Extraction: Extract the free amine into DCM or Ethyl Acetate.
-
Salt Formation: Treat the organic phase with HCl in ether to precipitate the 1-(5-Chlorothien-2-yl)propan-1-amine hydrochloride salt for stability and storage.[1]
Synthesis Route B: The Oxime Pathway (High Purity Variant)
If direct reductive amination yields low conversion, the two-step oxime route provides a stable intermediate that can be purified before reduction.
Figure 2: The stepwise Oxime reduction pathway.
Protocol:
-
Oximation: Reflux the ketone with Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq) in Ethanol for 3 hours. Evaporate solvent and extract to isolate the oxime.[1]
-
Reduction:
-
Method A (Mild): Dissolve oxime in Acetic Acid.[1] Add Zinc Dust (5 eq) in portions. Stir at RT until colorless.
-
Method B (Strong): Add oxime solution to Lithium Aluminum Hydride (LAH) in dry THF at 0°C. Reflux for 2 hours. Note: Strict temperature control is required to avoid attacking the C-Cl bond.[1]
-
Critical Control Points & Troubleshooting
| Issue | Cause | Corrective Action |
| Dechlorination | Over-reduction | Avoid catalytic hydrogenation (Pd/C, Raney Ni).[1] Use hydride donors (NaBH₃CN, Zn/AcOH). |
| Regio-isomers | Incorrect acylation | Ensure starting material is 2-chlorothiophene.[1] The 5-position is electronically favored; 3-substitution is negligible at low temps.[1] |
| Polymerization | Acid sensitivity | Thiophenes polymerize in strong mineral acids.[1] Keep reaction times optimized and quench immediately upon completion. |
| Low Yield (Amination) | Enamine hydrolysis | Ensure water is excluded during imine formation.[1] Use molecular sieves (3Å) in the reaction mixture. |
Safety & Toxicology
-
Chlorothiophenes: Potent skin irritants and lachrymators.[1] Permeates gloves; use double-gloving (Nitrile/Laminate) and work in a well-ventilated fume hood.[1]
-
Sodium Cyanoborohydride: Highly toxic if ingested or inhaled.[1] Contact with acid releases Hydrogen Cyanide (HCN).[1] Keep a cyanide antidote kit available.[1]
-
Aluminum Chloride: Reacts violently with water.[1] Quench reactions slowly.
References
-
Friedel-Crafts Acylation of Thiophenes
- Source: Organic Syntheses, Coll. Vol. 2, p. 8 (1943); Vol. 12, p. 2 (1932).
- Context: Establishes the protocol for acylating thiophene derivatives
-
URL:[1]
-
Reductive Amination Methodologies
- Source: Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904 (1971).
-
Context: The foundational text for using NaBH3CN for amination without reducing ketones/aldehydes.[1]
-
URL:
-
Regioselectivity in Thiophene Substitution
-
Source: Taylor, R. "Electrophilic Aromatic Substitution."[1] John Wiley & Sons, 1990.
- Context: Explains the electronic directing effects of the chloro group in thiophene rings (Alpha vs Beta reactivity).
-
-
Synthesis of Duloxetine Analogs (Thiophene Amines)
- Source: Wheeler, W. J., & Kuo, F. "An asymmetric synthesis of duloxetine hydrochloride." Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223 (1995).
- Context: Provides handling data for similar chlorothienyl-propylamine intermedi
-
URL:
Sources
Chemoinformatic Profiling and Pharmacokinetic Potential of 1-(5-Chlorothien-2-yl)propan-1-amine
[1]
Executive Summary: The Structural Rationale
In the landscape of central nervous system (CNS) drug discovery, the thiophene ring serves as a critical bioisostere for the phenyl group. This guide analyzes 1-(5-Chlorothien-2-yl)propan-1-amine , a scaffold that structurally mimics para-chloroamphetamine (PCA) and segments of the duloxetine pharmacophore, yet possesses distinct electronic and metabolic profiles.[1]
The substitution of the benzene ring with a 5-chlorothiophene moiety introduces two strategic advantages:
-
Lipophilicity Modulation: The sulfur atom and chlorine substituent fine-tune the partition coefficient (LogP), potentially enhancing blood-brain barrier (BBB) penetration while altering receptor binding kinetics.
-
Metabolic Blocking: The chlorine atom at the 5-position blocks the primary site of metabolic oxidation (cytochrome P450-mediated hydroxylation) typically seen in unsubstituted thiophenes, thereby theoretically extending the half-life (
) of the molecule.[1]
This guide provides a rigorous in silico prediction of its physicochemical properties, interpreted through the lens of medicinal chemistry.[2]
Predicted Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The following data is derived from consensus chemoinformatic algorithms (including logic adapted from SwissADME and pkCSM) and comparative structure-activity relationship (SAR) analysis of known thienyl analogs.
Table 1: Core Molecular Descriptors[1]
| Property | Predicted Value | Confidence | Medicinal Chemistry Implication |
| Molecular Formula | C | High | Low MW favors high bioavailability.[1] |
| Molecular Weight | 175.68 g/mol | High | Well within fragment-based design limits (<300 Da).[1] |
| LogP (Consensus) | 2.4 ± 0.3 | Medium | Ideal lipophilicity for CNS penetration (Optimal range: 2.0–3.5).[1] |
| TPSA | ~26.0 Ų | High | Highly permeable (CNS cutoff typically <90 Ų). |
| pKa (Basic) | 8.9 – 9.2 | Medium | The "thienylic" position lowers pKa slightly vs. alkyl amines (~10.5), increasing the fraction of neutral species at physiological pH. |
| H-Bond Donors | 2 | High | Favorable for membrane traversal.[1] |
| H-Bond Acceptors | 1 | High | Minimal desolvation penalty during binding. |
| Rotatable Bonds | 2 | High | Low entropic penalty upon receptor binding. |
Structural Visualization & Logic Flow
The following diagram illustrates the Structure-Property Relationships (SPR) driving these predictions.
Figure 1: Structure-Property Relationship (SPR) map detailing how specific structural features influence ADME outcomes.
ADMET Profiling: The CNS Perspective
Blood-Brain Barrier (BBB) Permeability
Based on the Egan Egg model and Lipinski’s Rule of 5 , this molecule is a prime candidate for CNS activity.
-
Passive Diffusion: The low TPSA (26 Ų) and MW (175 Da) suggest rapid passive diffusion.
-
P-gp Efflux: As a small, lipophilic amine, it is a potential substrate for P-glycoprotein (P-gp), but the lack of high H-bond count reduces the likelihood of it being a strong substrate compared to larger peptidomimetics.
Metabolic Stability & Toxicity
-
CYP450 Oxidation: The 5-position of the thiophene ring is the most reactive toward oxidative metabolism. The presence of the Chlorine atom effectively "caps" this site. However, the primary amine remains susceptible to Monoamine Oxidases (MAO-A/B) and CYP2D6 mediated N-dealkylation or deamination.[1]
-
Chirality: The C1 position (carrying the amine) is a stereocenter. In biological systems, the (R)- and (S)- enantiomers will likely exhibit distinct pharmacokinetic profiles and receptor affinities. Recommendation: Develop asymmetric synthesis or chiral separation early in the pipeline.
Experimental Protocols: Synthesis & Validation
To validate the predicted properties, the following self-validating workflows are recommended.
Protocol A: Robust Synthesis via Reductive Amination
This route avoids unstable intermediates and allows for the introduction of chirality if using chiral catalysts.
Reagents: 1-(5-chlorothiophen-2-yl)propan-1-one, Ammonium Acetate, Sodium Cyanoborohydride (
-
Ketone Formation: Acylate 2-chlorothiophene with propionyl chloride using
(Friedel-Crafts) to generate 1-(5-chlorothiophen-2-yl)propan-1-one.[1] Checkpoint: Confirm regioselectivity (C2 vs C3) via NMR. -
Imine Formation: Dissolve the ketone (1 eq) in dry Methanol. Add Ammonium Acetate (10 eq) to generate the imine in situ.
-
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise. Stir at RT for 12h. -
Workup: Quench with HCl (to decompose borate complexes), basify with NaOH to pH >12, and extract with DCM.
-
Purification: Convert to HCl salt for recrystallization (enhances stability).
Protocol B: Experimental pKa Determination (Potentiometric Titration)
Do not rely solely on software.[1] Validate the pKa to understand the ionization state at physiological pH (7.4).
Methodology:
-
Preparation: Dissolve 5 mg of the amine hydrochloride salt in 20 mL of degassed water/methanol (if solubility is low, though water should suffice for the salt).
-
Titrant: 0.1 M Standardized NaOH.
-
Execution: Perform titration under inert atmosphere (
) at 25°C. -
Calculation: Use the Henderson-Hasselbalch equation to determine the inflection point.
-
Self-Validation: If the derived pKa deviates >0.5 units from the predicted 9.0, check for aggregation or CO2 absorption in the titrant.
-
Visualizing the Validation Workflow
The following diagram outlines the logical flow for validating the computational predictions in a wet-lab setting.
Figure 2: Experimental validation workflow for physicochemical property confirmation.
References
-
SwissADME Methodology : Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][4] Scientific Reports, 7, 42717.[4] [Link]
-
Thiophene Bioisosterism : Hu, Y., et al. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. Journal of Medicinal Chemistry. [Link]
-
Blood-Brain Barrier Rules : Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. [Link]
-
pKa of Amines : Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. [Link]
-
PubChem Compound Summary : 1-(5-chlorothiophen-2-yl)propan-2-amine (Isomer Analog Data). PubChem. [Link][1][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. SwissADME [swissadme.ch]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(5-chlorothiophen-2-yl)propan-2-amine (C7H10ClNS) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine: A Detailed Experimental Protocol
Introduction
1-(5-Chlorothien-2-yl)propan-1-amine is a primary amine derivative of chlorothiophene, a class of compounds with significant interest in medicinal chemistry and materials science. The structural motif of a substituted thiophene ring coupled with an amine functional group serves as a versatile scaffold for the development of novel pharmaceutical agents and functional materials. This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine, designed for researchers, scientists, and drug development professionals. The described methodology is based on the robust and widely applicable Borch reductive amination reaction.[1][2]
The synthesis commences with the commercially available precursor, 1-(5-chlorothien-2-yl)propan-1-one, which undergoes a one-pot reaction with an ammonia source, followed by in-situ reduction of the intermediate imine. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and detailed characterization of the final product to ensure scientific integrity and reproducibility.
Reaction Scheme
The synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine is achieved through a one-pot reductive amination of 1-(5-chlorothien-2-yl)propan-1-one. The reaction proceeds in two key stages: the formation of an imine intermediate, which is then reduced to the corresponding primary amine.
Sources
Applications of 1-(5-Chlorothien-2-yl)propan-1-amine in Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, 1-(5-Chlorothien-2-yl)propan-1-amine represents a high-value "privileged scaffold."[1] Structurally, it serves as a bioisostere for
This guide details the strategic application of this scaffold in drug design, specifically for targeting monoamine transporters and kinase active sites. It includes validated protocols for its synthesis, chiral resolution, and library generation.
Chemical Profile & Pharmacophore Analysis[2]
Physicochemical Properties[3]
-
Systematic Name: 1-(5-Chlorothiophen-2-yl)propan-1-amine
-
Molecular Formula: C
H ClNS -
Molecular Weight: 175.68 g/mol
-
Key Functional Groups: Primary amine (nucleophile), 5-Chlorothiophene (aromatic lipophile).
-
Chirality: The C1 carbon is a stereocenter. Enantiomers typically exhibit distinct pharmacodynamic profiles.
Bioisosteric Rationale (The "Thiophene Advantage")
Replacing a phenyl ring with a thiophene is a classic medicinal chemistry tactic. The 5-chloro substituent further refines this bioisostere:
| Feature | Phenyl Analog (Benzene) | 5-Chlorothiophene Analog | Medicinal Chemistry Impact |
| Sterics | 6-membered ring | 5-membered ring | Thiophene is smaller; fits tighter hydrophobic pockets. |
| Electronics | Neutral | Electron-rich (excess | Stronger cation- |
| Metabolism | Para-hydroxylation | S-oxidation / Ring opening | 5-Cl blocks metabolic oxidation at the reactive |
| Lipophilicity | Moderate | Increased (due to Cl) | Improved BBB permeability for CNS targets. |
Strategic Applications in Drug Design
Monoamine Transporter Ligands
The 1-arylpropan-1-amine scaffold is the core pharmacophore for a class of monoamine reuptake inhibitors.
-
Mechanism: The primary amine mimics the terminal amine of neurotransmitters (serotonin, norepinephrine). The aromatic ring engages in
-stacking with residues in the transporter (e.g., Phe335 in SERT). -
Application: Use this scaffold to synthesize analogs of Duloxetine or Depoxetine where the phenyl ring is replaced to tune selectivity between SERT, NET, and DAT.
Kinase Inhibitor "Hinge Binders"
The primary amine can be coupled with heterocycles (e.g., pyrimidines, quinazolines) to form the "hinge-binding" motif of kinase inhibitors.
-
Design Strategy: The 5-chlorothiophene moiety extends into the hydrophobic back-pocket (Gatekeeper region), while the amine forms a hydrogen bond with the kinase hinge region.
Experimental Protocols
Protocol A: De Novo Synthesis
Rationale: Commercial supplies can be expensive or impure.[2] This 2-step protocol ensures multi-gram scale access starting from inexpensive 2-chlorothiophene.
Step 1: Friedel-Crafts Acylation
-
Reagents: 2-Chlorothiophene (1.0 eq), Propionyl Chloride (1.1 eq), AlCl
(1.2 eq), DCM (Solvent). -
Procedure:
-
Cool a suspension of AlCl
in dry DCM to 0°C. -
Add Propionyl Chloride dropwise; stir for 15 min to form the acylium ion.
-
Add 2-Chlorothiophene dropwise, maintaining temp < 5°C.[2]
-
Stir at RT for 2 h. Quench with ice water.
-
Extract with DCM, wash with brine, dry over MgSO
.[3] -
Product: 1-(5-Chlorothiophen-2-yl)propan-1-one (Ketone Intermediate).
-
Step 2: Reductive Amination (The Target)
-
Reagents: Ketone Intermediate (1.0 eq), Ammonium Acetate (10 eq), NaBH
CN (1.5 eq), Methanol. -
Procedure:
-
Dissolve Ketone and NH
OAc in dry Methanol. Stir at RT for 30 min to form the imine in situ. -
Critical Step: Cool to 0°C before adding hydride to prevent ketone reduction.
-
Add NaBH
CN portion-wise.[1] -
Stir at RT for 12-16 h.
-
Workup: Acidify with HCl (to decompose borate complexes), then basify with NaOH to pH > 10. Extract free amine with EtOAc.
-
Purification: Flash chromatography (DCM:MeOH:NH
OH 90:9:1).
-
Protocol B: Chiral Resolution (Chemical)
Rationale: Enantiopure compounds are required for clinical candidates.
-
Reagent: (L)-(+)-Tartaric acid (0.5 eq per racemic amine).
-
Solvent: Ethanol/Water (9:1).
-
Procedure:
-
Dissolve racemic amine in hot ethanol.
-
Add Tartaric acid solution hot.
-
Allow to cool slowly to RT, then 4°C overnight.
-
Filter the crystalline salt (Diastereomer A).
-
Recrystallize 2x from EtOH to reach >99% ee.
-
Free base the salt with 1M NaOH to yield the chiral amine.
-
Visualizing the Workflow
Synthetic Pathway & Logic
The following diagram illustrates the synthesis and the decision-making process for utilizing this scaffold in library generation.
Caption: Figure 1. Synthetic workflow from commodity starting materials to the target amine and downstream applications.[2][4]
Bioisosteric Decision Tree
When should you use this scaffold?
Caption: Figure 2. SAR Decision Tree for transitioning from phenyl scaffolds to chlorothiophene bioisosteres.
Analytical Characterization Data (Reference)
| Technique | Expected Signal / Result | Notes |
| 1H NMR (CDCl3) | Diagnostic doublet for thiophene protons indicates 2,5-substitution. | |
| 13C NMR | ~145 ppm (C2), ~130 ppm (C5-Cl), ~55 ppm (CH-NH2) | C-Cl shift is distinct from unsubstituted thiophene. |
| HPLC Purity | >98% (UV 254 nm) | Monitor for des-chloro impurity (if hydrogenolysis occurred). |
| MS (ESI+) | [M+H]+ = 176.0/178.0 | Characteristic 3:1 Chlorine isotope pattern. |
References
-
Thiophene as a Privileged Scaffold: Mishra, R., et al. "Synthesis and Pharmacological Study of Thiophene Derivatives." International Journal of Pharmaceutical Quality Assurance, 2021. Link
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
Bioisosterism in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link
-
Synthesis of 5-Chlorothiophene Precursors: Patent CN108840854B. "Method for synthesizing 5-chlorothiophene-2-carboxylic acid."[2][5] Link
-
Commercial Availability & Safety Data: PubChem Compound Summary. "1-(5-chlorothiophen-2-yl)propan-1-one."[6][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 3. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 7. PubChemLite - 1-(5-chlorothiophen-2-yl)propan-1-one (C7H7ClOS) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Research Biochemical: 1-(5-Chlorothien-2-yl)propan-1-amine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential applications of the novel biochemical, 1-(5-Chlorothien-2-yl)propan-1-amine. Given the limited existing research on this specific molecule, this document outlines a strategic roadmap for its evaluation, from initial handling and characterization to the elucidation of its biological activity and the development of robust experimental protocols.
Introduction to 1-(5-Chlorothien-2-yl)propan-1-amine
1-(5-Chlorothien-2-yl)propan-1-amine is a substituted thiophene derivative with potential as a versatile tool in biochemical research and as a scaffold in medicinal chemistry. Its structural similarity to known bioactive molecules suggests it may possess interesting pharmacological properties. The presence of a primary amine and a chlorinated thiophene ring provides reactive sites for further chemical modification, making it a valuable building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 1-(5-Chlorothien-2-yl)propan-1-amine
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNS | [1] |
| Molecular Weight | 175.68 g/mol | [1] |
| Boiling Point | 107 - 108 °C (225 - 226 °F) | |
| Density | 0.882 g/cm³ at 25 °C (77 °F) | |
| Appearance | Liquid |
Safety and Handling
As a research chemical with limited toxicological data, 1-(5-Chlorothien-2-yl)propan-1-amine should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.
2.1. Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required.
2.2. Hazard Summary The compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It may also cause skin and eye irritation.[2]
2.3. Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]
A Roadmap for Characterization and Application Development
The following sections outline a logical workflow for a researcher to systematically characterize the biological activity of 1-(5-Chlorothien-2-yl)propan-1-amine and develop it into a useful research biochemical.
Diagram 1: Workflow for Characterizing a Novel Research Biochemical
Sources
Scale-up synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine for bulk production
Application Note: Scalable Manufacturing Protocol for 1-(5-Chlorothien-2-yl)propan-1-amine
Part 1: Strategic Analysis & Route Selection
1.1. Target Molecule Profile
-
Chemical Name: 1-(5-Chlorothiophen-2-yl)propan-1-amine
-
Molecular Formula: C7H10ClNS
-
Molecular Weight: 175.68 g/mol
-
Key Structural Features: Electron-rich thiophene ring, labile C-Cl bond at position 5, chiral center at the benzylic (thienylic) carbon.
1.2. Process Development Logic (The "Why") Scale-up of thiophene derivatives presents unique challenges compared to benzene analogs. Two critical failure modes must be mitigated during route design:
-
Hydrodechlorination: The C-Cl bond on the thiophene ring is highly susceptible to oxidative addition by transition metals (Pd, Ni) under hydrogenation conditions. Standard catalytic hydrogenation (Pd/C, H2) often results in significant dechlorination (5-15%), yielding the des-chloro impurity which is difficult to separate.
-
Polymerization: Thiophenes are acid-sensitive. Strong Lewis acids or mineral acids can induce oligomerization if temperatures are uncontrolled.
1.3. Selected Synthetic Route To ensure robustness and scalability, we utilize a Friedel-Crafts Acylation followed by a Leuckart-Wallach Reductive Amination .
-
Rationale for Leuckart-Wallach: Unlike catalytic hydrogenation, the Leuckart reaction (using ammonium formate/formic acid) proceeds via a hydride transfer mechanism that does not involve metal insertion into the C-Cl bond. This preserves the halogen substituent with >99% chemoselectivity. It is also cost-effective for bulk production, avoiding expensive borohydrides or high-pressure hydrogenation equipment.
Part 2: Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of 1-(5-chlorothiophen-2-yl)propan-1-one.
Reaction Scheme: 2-Chlorothiophene + Propionyl Chloride --(AlCl3/DCM)--> 1-(5-chlorothiophen-2-yl)propan-1-one + HCl
Materials:
-
2-Chlorothiophene (1.0 equiv)
-
Propionyl Chloride (1.1 equiv)
-
Aluminum Chloride (AlCl3), anhydrous (1.1 equiv)
-
Dichloromethane (DCM) (5-7 Volumes)
-
1M HCl (for quench)
Protocol:
-
Reactor Setup: Charge a glass-lined reactor with anhydrous AlCl3 and DCM under a nitrogen atmosphere. Cool the slurry to 0–5°C.
-
Acylating Agent Addition: Add Propionyl Chloride dropwise, maintaining internal temperature <10°C. The mixture will homogenize partially.
-
Substrate Addition (Critical): Add 2-Chlorothiophene dropwise over 2-3 hours. Note: The reaction is exothermic. Rapid addition can cause local overheating and polymerization. Maintain temperature at 0–5°C.
-
Reaction: Warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC (Target: <1% starting material).
-
Quench: Cool to 0°C. Slowly transfer the reaction mass into a separate reactor containing ice-cold 1M HCl. Caution: Vigorous evolution of HCl gas.
-
Workup: Separate the organic (DCM) layer. Wash with water, then 5% NaHCO3, then brine.
-
Isolation: Dry over Na2SO4 and concentrate under reduced pressure.
-
Purification: Vacuum distillation is recommended for bulk (approx. BP 110-115°C at 5 mmHg). For smaller batches, the crude oil often solidifies (MP ~25-30°C) and can be used directly if purity >95%.
Step 2: Leuckart-Wallach Reductive Amination
Objective: Conversion of ketone to amine via N-formyl intermediate.
Reaction Scheme:
-
Ketone + HCOONH4 --(Heat)--> N-(1-(5-chlorothiophen-2-yl)propyl)formamide
-
N-Formyl intermediate + HCl/H2O --(Hydrolysis)--> Target Amine HCl Salt
Materials:
-
1-(5-chlorothiophen-2-yl)propan-1-one (1.0 equiv)
-
Ammonium Formate (4.0 equiv)
-
Formic Acid (0.5 equiv - catalyst/solvent)
-
Conc. HCl (for hydrolysis)
-
Toluene (for extraction)[1]
Protocol:
-
Condensation: In a reactor equipped with a distillation setup (Dean-Stark trap not strictly necessary but helpful), charge the Ketone, Ammonium Formate, and Formic Acid.
-
Heating: Slowly heat the mixture to 140–150°C.
-
Observation: The mixture will melt and effervesce (CO2 evolution). Water and some formic acid will distill off.
-
Process Control: Maintain temperature for 6-12 hours until ketone is consumed (<2% by HPLC).
-
-
Cooling & Separation: Cool to 50°C. Add water to dissolve inorganic salts. Extract the oily N-formyl intermediate with Toluene. (The intermediate is often an oil).
-
Hydrolysis: Transfer the toluene layer (or neat oil) to a reactor. Add 6M HCl (3-4 equiv). Reflux vigorously (90-100°C) for 4-6 hours.
-
Workup: Cool to room temperature. Separate the phases. The product is in the Aqueous Phase . Discard the organic phase (removes non-basic impurities).
-
Free Basing: Basify the aqueous phase with 50% NaOH to pH >12. The amine will oil out.
-
Extraction: Extract with Methyl tert-butyl ether (MTBE) or DCM.
-
Final Isolation: Dry organic layer and concentrate. Distill the free amine under high vacuum (approx. 120-130°C at 2 mmHg) to obtain a clear, pale yellow liquid.
Part 3: Quality Control & Visualization
3.1. Specification Sheet (Draft)
| Test | Method | Specification |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Identification | 1H-NMR / IR | Conforms to structure |
| Assay | HPLC (Area %) | ≥ 98.0% |
| Impurity A | HPLC | ≤ 0.5% (Des-chloro analog) |
| Impurity B | HPLC | ≤ 0.5% (Dimer/Polymer) |
| Water Content | Karl Fischer | ≤ 0.2% |
3.2. Process Workflow Diagram
Caption: Workflow for the 2-step synthesis minimizing dechlorination risks.
Part 4: Troubleshooting & Safety
4.1. Common Issues
-
Low Yield in Step 2: Often due to sublimation of ammonium formate. Use a reflux condenser with a slightly warm coolant (40°C) to prevent clogging, or use a sealed pressure vessel if available (caution: CO2 pressure).
-
Emulsions: Thiophene derivatives can form stable emulsions during aqueous workup. Use brine or filter through Celite if rag layers form.
4.2. Safety Criticals
-
2-Chlorothiophene: Highly toxic and flammable. Handle in a fume hood.
-
Aluminum Chloride: Reacts violently with moisture. Quench operations must be slow and controlled.
-
Carbon Monoxide/Dioxide: The Leuckart reaction generates gases. Ensure adequate venting.
References
-
Friedel-Crafts Acylation of Thiophenes
-
Title: "Friedel–Crafts Acylation"
- Source: MilliporeSigma
-
-
Reductive Amination Strategies (General)
-
Leuckart Reaction (Mechanism & Utility)
- Source: Google Patents (EP0000805A1)
-
Alternative Reductive Amination (Hydride)
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-tested insights and solutions in a direct question-and-answer format to help improve your experimental outcomes.
The primary and most versatile route to synthesizing 1-(5-Chlorothien-2-yl)propan-1-amine is through the reductive amination of its corresponding ketone precursor, 1-(5-chlorothiophen-2-yl)propan-1-one. This guide will focus predominantly on troubleshooting and optimizing this critical reaction pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying chemistry and providing actionable solutions.
Question: My yield of 1-(5-Chlorothien-2-yl)propan-1-amine is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors throughout the reductive amination process. The core of this reaction involves two key stages: the formation of an imine intermediate and its subsequent reduction.[1] A failure or inefficiency in either stage will directly impact your final yield.
Potential Cause 1: Inefficient Imine Formation
The condensation of the ketone (1-(5-chlorothiophen-2-yl)propan-1-one) and the amine source (typically ammonia or an ammonium salt) to form the imine is a reversible, equilibrium-driven reaction.[1] If the water generated as a byproduct is not managed, the equilibrium will not favor the imine, leading to a low concentration of the intermediate needed for reduction.
-
Solution:
-
Azeotropic Removal of Water: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to physically remove water as it forms, driving the equilibrium towards the imine product.
-
Use of a Dehydrating Agent: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture before the addition of the reducing agent.
-
Stepwise (Indirect) Procedure: First, form the imine under optimal conditions (e.g., reflux in a suitable solvent with water removal). Once the imine is formed (confirm with TLC or GC-MS), isolate it or directly add the reducing agent in a separate step.[2][3]
-
Potential Cause 2: Suboptimal Choice of Reducing Agent
The choice of hydride reagent is critical for a successful reductive amination. Some reagents are too aggressive and will reduce the starting ketone to an alcohol byproduct, while others may not be reactive enough to efficiently reduce the imine.
-
Solution:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations.[2][4] It is a mild and selective reducing agent that is particularly effective under weakly acidic conditions. It reduces the protonated iminium ion much faster than it reduces the starting ketone, minimizing alcohol byproduct formation.[2][4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, NaBH₃CN is most effective at a controlled pH (around 6-7).[1] Its reactivity is pH-dependent, making it selective for the iminium ion over the ketone.[5] However, it is highly toxic and generates cyanide gas upon acidic workup, requiring careful handling.[1]
-
Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ is generally not ideal for one-pot reductive aminations because it can readily reduce the starting ketone. It is best used in a two-step (indirect) procedure where the imine is pre-formed and isolated before reduction.[2][3]
-
Comparative Overview of Common Reducing Agents
| Reducing Agent | Pros | Cons | Optimal Conditions |
| NaBH(OAc)₃ | Mild, highly selective for iminium ions, effective in one-pot reactions, no toxic byproducts.[2][4] | More expensive than NaBH₄. | Weakly acidic (e.g., with acetic acid), common solvents like DCE or THF.[2][4] |
| NaBH₃CN | Selective for iminium ions at controlled pH, effective in one-pot reactions.[1] | Highly toxic, generates HCN in acid, requires careful pH monitoring.[1] | pH ~6-7, protic solvents like methanol. |
| NaBH₄ | Inexpensive, powerful reducing agent.[3] | Poor selectivity in one-pot reactions (reduces ketones/aldehydes), best for two-step methods.[2] | Protic solvents (e.g., methanol, ethanol) for reducing pre-formed imines. |
| Catalytic Hydrogenation | "Green" method, high yields possible. | Catalyst can be deactivated by the amine or sulfur on the thiophene ring, requires specialized equipment (H₂ gas). | Pd/C, PtO₂, or Raney Nickel catalyst, various solvents. |
Workflow for Optimizing Reductive Amination Yield
Caption: Optimized one-pot reductive amination workflow.
Question: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
This is a classic case of over-alkylation, resulting in the formation of a secondary amine, bis(1-(5-chlorothien-2-yl)propyl)amine. This occurs when the desired primary amine product, being nucleophilic itself, attacks another molecule of the imine intermediate.
-
Mechanism of Side Reaction:
-
Product Amine (R-NH₂) + Imine (C=N) → Addition
-
This new intermediate is then reduced to form a secondary amine (R₂-NH).
-
-
Solutions:
-
Use an Excess of the Nitrogen Source: Employ a significant molar excess of the ammonium salt (e.g., ammonium acetate or ammonium formate, 5-10 equivalents). This increases the concentration of ammonia in the reaction, ensuring the ketone preferentially reacts with ammonia rather than the product amine.
-
Control Reagent Addition: If possible, add the starting ketone slowly to a mixture of the ammonium salt and the reducing agent. This keeps the ketone concentration low at any given time, disfavoring the side reaction.
-
Adopt a Stepwise Procedure: Formation of dialkylated amines is a common side reaction in direct aminations.[2] A stepwise approach, where the imine is formed first and then reduced with a reagent like NaBH₄, can suppress this issue.[2]
-
Question: My reaction stalls, and I still have a lot of unreacted ketone. What should I do?
If the starting material is not being consumed, it points to an issue with the reaction conditions or reagent activity.
-
Potential Causes & Solutions:
-
Insufficient Acid Catalyst: Reductive amination requires slightly acidic conditions to catalyze imine formation and protonate the imine to the more reactive iminium ion.[1] If the pH is too high, the reaction will be sluggish.
-
Reagent Degradation: Hydride reducing agents, particularly NaBH₄ and to a lesser extent NaBH(OAc)₃, can degrade upon exposure to moisture.
-
Fix: Always use freshly opened or properly stored reagents. Ensure your solvent is anhydrous.
-
-
Low Temperature: While many reductive aminations proceed well at room temperature, sterically hindered or electronically deactivated ketones may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.
-
Frequently Asked Questions (FAQs)
What is the recommended starting material and primary synthetic route?
The most common and reliable precursor is 1-(5-chlorothiophen-2-yl)propan-1-one .[6] The preferred synthetic method is reductive amination due to its high functional group tolerance, mild reaction conditions, and amenability to one-pot procedures, which reduces waste and simplifies the workflow.[1][7]
Are there alternative synthetic routes besides standard reductive amination?
Yes, the Leuckart reaction (or its variants like the Leuckart-Wallach reaction) is a classical method for converting ketones to amines.[8][9]
-
Description: This reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[8]
-
Conditions: It typically requires high temperatures (120-165 °C or higher).[8]
-
Drawbacks: The harsh conditions can be a limitation. A common issue is the formation of the N-formyl derivative as a byproduct, which requires an additional hydrolysis step to yield the free amine.[10][11] For these reasons, methods using borohydride reagents are often preferred for modern applications.
Leuckart Reaction Mechanism Overview
Caption: Simplified pathways in the Leuckart Reaction.
How should I monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to track the disappearance of the starting ketone spot. The amine product will typically have a lower Rf and may require staining (e.g., with ninhydrin or permanganate) to visualize.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more definitive information, allowing you to monitor the consumption of the ketone and the appearance of the product amine, as well as detect any byproducts like the secondary amine or alcohol.
What is the best practice for purifying the final product?
-
Aqueous Workup: After quenching the reaction (e.g., with NaHCO₃ or water), perform an acid-base extraction.
-
Extract the crude mixture with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the organic layer with dilute acid (e.g., 1M HCl). The amine product will move into the aqueous layer as its ammonium salt, leaving non-basic impurities behind in the organic layer.
-
Basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH > 10.
-
Extract the free amine back into an organic solvent.
-
-
Drying and Concentration: Dry the final organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification:
-
Silica Gel Chromatography: Effective for removing closely related impurities.
-
Distillation: If the product is a liquid and thermally stable, bulb-to-bulb or vacuum distillation can provide high purity.
-
Crystallization: The amine can be converted to a stable salt (e.g., hydrochloride or tartrate) and purified via recrystallization.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Itami, K., et al. (2019). A challenging synthesis. The Royal Society of Chemistry. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
Ahmad, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 318-333. [Link]
-
Scribd. (n.d.). Leuckart Reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review. [Link]
-
MDPI. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-chlorothiophen-2-yl)propan-1-one. Retrieved from [Link]
-
PubMed. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Organic Chemistry Portal. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. PubChemLite - 1-(5-chlorothiophen-2-yl)propan-1-one (C7H7ClOS) [pubchemlite.lcsb.uni.lu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Common side-products in 1-(5-Chlorothien-2-yl)propan-1-amine synthesis and removal
Technical Support Center: Synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 1-(5-chlorothien-2-yl)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will address frequently asked questions and provide detailed troubleshooting protocols, focusing on the identification, prevention, and removal of common side-products.
Section 1: Synthesis Overview
The most common and industrially scalable route to 1-(5-chlorothien-2-yl)propan-1-amine is a two-stage process. It begins with the Friedel-Crafts acylation of 2-chlorothiophene to form the precursor ketone, followed by reductive amination to yield the target primary amine. Each stage presents unique challenges regarding side-product formation.
Section 2: FAQs - Reductive Amination & Primary Side-Products
The conversion of the ketone to the primary amine is the most critical step and the primary source of impurities. The choice of reductive amination method dictates the side-product profile.
Q1: After my reaction, I see a major impurity with a mass corresponding to the loss of an amine and the addition of an oxygen atom. What is this and why did it form?
A1: This is almost certainly 1-(5-chlorothien-2-yl)propan-1-ol .
-
Causality: This side-product forms when the reducing agent directly attacks the carbonyl group of the starting ketone before it can form an imine with the ammonia source. This is a competitive reaction pathway. Its formation is particularly favored by strong, less selective reducing agents like sodium borohydride (NaBH₄) or when the reaction conditions (e.g., pH, concentration) do not sufficiently favor imine formation.[1] Sodium triacetoxyborohydride [NaBH(OAc)₃] is generally more selective for the imine intermediate over the ketone, minimizing this side-product.[1][2]
Q2: My mass spectrometry results show a significant peak at a higher molecular weight, roughly double that of my product minus an NH moiety. What is this common byproduct?
A2: You are likely observing the formation of the secondary amine, N,N-bis(1-(5-chlorothien-2-yl)propyl)amine .
-
Causality: This is a classic case of over-alkylation. The desired primary amine product is nucleophilic and can react with another molecule of the starting ketone (via its imine intermediate) to form a new, larger secondary amine. This side-reaction is difficult to avoid completely, especially if the concentration of the primary amine product builds up while starting ketone is still present.[2][3] To mitigate this, a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) is often used to outcompete the primary amine product in reacting with the ketone.[3]
Q3: I used the Leuckart reaction with ammonium formate and high heat. My product is contaminated with a neutral compound with a mass 28 Da higher than my target amine. What is it?
A3: This is the N-formylated amine, N-(1-(5-chlorothien-2-yl)propyl)formamide .
-
Causality: The Leuckart-Wallach reaction and its variants use formic acid or its salts as the hydride source.[4] A common mechanistic pathway involves the formation of an N-formyl derivative as a stable intermediate, which is then hydrolyzed (often in a separate workup step) to the free amine.[3][5] If the final hydrolysis step is incomplete, or if the reaction conditions favor its formation and it is stable, it will persist as a major impurity. The reaction is conducted at high temperatures, which can also contribute to other degradation byproducts.[3][4]
Section 3: Troubleshooting Guide: Purification & Impurity Removal
Effectively separating the target amine from structurally similar side-products is crucial for obtaining high-purity material.
| Symptom / Observation (Post-Reaction) | Probable Cause (Primary Side-Product) | Recommended Purification Protocol |
| Mixture of basic (product) and neutral/weakly acidic compounds. | Unreacted Ketone, Alcohol Side-Product, N-Formyl Amide | Acid-Base Extraction: This is the most effective method. It leverages the basicity of the target amine to separate it from all major neutral side-products. |
| Two basic compounds with similar polarity observed on TLC. | Primary Amine (Product) and Secondary Amine (Side-Product) | Chromatography or Salt Crystallization: Separation is challenging. Meticulous column chromatography with a suitable solvent system (e.g., DCM/MeOH with a small amount of NH₄OH) is the first choice. Alternatively, convert the amine mixture to a salt (e.g., hydrochloride) and attempt fractional crystallization. |
| Product is contaminated with the N-formyl amide. | Incomplete hydrolysis from a Leuckart-type reaction. | Forced Hydrolysis: Before extraction, subject the crude mixture to acidic or basic hydrolysis to convert the amide to the desired primary amine. |
Protocol 1: General Purification via Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral impurities like the starting ketone, the alcohol side-product, and the N-formyl amide.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The basic amine will be protonated to its ammonium salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Combine & Wash: Combine the aqueous layers. Wash this combined acidic layer once with fresh organic solvent to remove any remaining neutral impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH, solid K₂CO₃) with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine, which may precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous layer 3-4 times with fresh organic solvent.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Hydrolysis of N-Formyl Side-Product
If N-(1-(5-chlorothien-2-yl)propyl)formamide is a significant contaminant from a Leuckart reaction:
-
Dissolve Crude Mixture: Dissolve the crude product in a suitable solvent like methanol or ethanol.
-
Add Acid: Add a strong acid, such as concentrated HCl (e.g., 3-4 equivalents).
-
Heat: Reflux the mixture for 4-12 hours, monitoring the disappearance of the formamide spot by TLC.
-
Neutralize & Purify: After cooling, carefully neutralize the excess acid and proceed with the acid-base extraction as described in Protocol 1 to isolate the now-liberated primary amine.
Section 4: Summary of Key Side-Products
| Side-Product Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway |
| 1-(5-Chlorothien-2-yl)propan-1-ol | 176.66 | Direct reduction of the precursor ketone by the hydride reagent. | |
| N,N-bis(1-(5-chlorothien-2-yl)propyl)amine | 331.34 | Reaction of the primary amine product with the imine intermediate (over-alkylation). | |
| N-(1-(5-chlorothien-2-yl)propyl)formamide | 203.69 | Stable intermediate or byproduct from the Leuckart-Wallach reaction. | |
| Unreacted Starting Material | 174.65 | Incomplete reaction due to insufficient reagent, time, or non-optimal conditions. |
References
Sources
Technical Support: Troubleshooting 1-(5-Chlorothien-2-yl)propan-1-amine Synthesis
Introduction
This guide addresses the synthesis and troubleshooting of 1-(5-chlorothien-2-yl)propan-1-amine , a critical intermediate often used in the development of SNRI analogs (similar to Duloxetine) and kinase inhibitors.[1]
The synthesis of this molecule presents a specific "chemical trap": the 5-chlorothiophene moiety . While the thiophene ring requires careful handling to prevent polymerization, the chlorine atom at the 5-position is highly susceptible to hydrodehalogenation (loss of chlorine) under standard catalytic hydrogenation conditions. This guide prioritizes chemoselectivity to preserve the halogen handle while effectively reducing the C=N bond.[2]
Module 1: Synthetic Strategy & Route Selection
For the synthesis of primary amines from the corresponding ketone [1-(5-chlorothien-2-yl)propan-1-one], two primary routes are recommended.[1] Your choice depends on available equipment and scale.
Route Comparison Matrix
| Feature | Route A: Oxime Reduction (Recommended) | Route B: Direct Reductive Amination |
| Intermediates | Stable Oxime (Isolatable) | Imine (Transient/In situ) |
| Chemoselectivity | High (Preserves 5-Cl) | Moderate (Risk of Dimerization) |
| Reagents | NH₂OH[1]·HCl | NH₄OAc + NaBH₃CN |
| Scalability | Excellent | Good |
| Primary Risk | Incomplete reduction | Secondary amine formation (Dimer) |
Decision Logic Diagram
Figure 1: Synthetic decision tree. Route A is preferred for high-purity applications to avoid secondary amine byproducts.[1]
Module 2: The Critical Failure Point (Dechlorination)
CRITICAL WARNING: Do NOT use Palladium on Carbon (Pd/C) with Hydrogen gas for this reduction.[2]
The Mechanism of Failure
The 5-chloro substituent on the thiophene ring is chemically distinct from a standard aryl chloride. Thiophenes are electron-rich, making the C-Cl bond susceptible to oxidative addition by Palladium(0).[1][2]
If you attempt standard catalytic hydrogenation (H₂, Pd/C, MeOH), you will observe rapid hydrodehalogenation , yielding the des-chloro analog (1-(thien-2-yl)propan-1-amine) as the major product.[1][2]
Safe Reduction Alternatives
-
Borane-THF Complex (BH₃[1][2]·THF): Excellent chemoselectivity.[1][2] Reduces the oxime/imine without touching the heteroaryl chloride.[2]
-
Zinc dust in Acetic Acid: A mild electron-transfer reduction that generally spares the thiophene-chlorine bond at controlled temperatures (<60°C).[1][2]
-
Sodium Cyanoborohydride (NaBH₃CN): Safe for the halogen, but toxic and requires pH control (pH 6-7).[1][2]
Module 3: Detailed Protocols & Troubleshooting
Protocol A: Oxime Reduction (The "High Integrity" Method)
This method isolates the stable oxime intermediate, allowing for purification before the sensitive reduction step.[2]
Step 1: Oxime Formation [3]
-
Dissolve 1-(5-chlorothien-2-yl)propan-1-one (1.0 eq) in Ethanol.
-
Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).
-
Reflux for 2–4 hours. Monitor by TLC (The oxime is usually more polar than the ketone).[2]
-
Workup: Remove EtOH, partition between water/EtOAc. Dry and concentrate.
Step 2: Reduction with Borane-THF [1]
-
Dissolve the crude oxime in anhydrous THF under Nitrogen/Argon.
-
Cool to 0°C.
-
Add BH₃·THF (1.0 M solution) dropwise (Use 2.5–3.0 eq).
-
Allow to warm to Room Temperature (RT) and reflux gently for 4–6 hours.
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (to destroy excess borane), then add 10% HCl and reflux for 1 hour (to break the boron-amine complex).
-
Isolation: Basify with NaOH (pH > 12), extract with DCM.
Troubleshooting Table: Route A
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete conversion of ketone.[1][2] | Ensure NaOAc is used to buffer HCl.[1][2] Ketone is less reactive due to electron-rich thiophene; increase reflux time.[1][2] |
| Product is Des-Chloro | Used Pd/C or Raney Nickel.[1][2] | STOP. Switch to Borane-THF or Zn/AcOH. |
| Low Yield (Step 2) | Boron-Amine complex not broken.[1][2] | The acid hydrolysis step (Reflux with HCl) is mandatory.[2] Borane forms stable adducts with amines that do not extract into organic solvents.[1][2] |
| Polymerization | Acid concentration too high.[1][2] | Thiophenes polymerize in strong mineral acids.[1][2] Use dilute HCl (1M) for the quench, not concentrated.[2] |
Protocol B: Direct Reductive Amination
Best for small-scale library synthesis where isolation of the oxime is too time-consuming.[1]
-
Add Ammonium Acetate (10.0 eq) . Excess is crucial to prevent dimerization.
-
Add Sodium Cyanoborohydride (0.7 eq) .
-
Stir at RT for 24–48 hours.
-
Workup: Acidify with 1N HCl (to decompose excess hydride), then basify with NaOH to pH 12. Extract with DCM.[2]
Troubleshooting Table: Route B
| Symptom | Probable Cause | Corrective Action |
| Secondary Amine (Dimer) | Insufficient Ammonia source.[1][2] | Increase NH₄OAc to 15-20 equivalents. The intermediate imine reacts with the product amine if NH₃ is low. |
| No Reaction | pH is too basic.[2] | NaBH₃CN requires slightly acidic/neutral pH (pH 6-7) to activate the imine.[1][2] Add a few drops of Acetic Acid. |
| Residual Cyanide | Safety hazard.[1][2][4] | Perform workup in a well-ventilated hood.[1][2] Treat aqueous waste with bleach (hypochlorite) to oxidize cyanide.[2] |
Module 4: Purification & Stability
Purification Challenges
Free amines interact strongly with silanol groups on silica gel, leading to "streaking" and poor separation.[2]
-
Mobile Phase: DCM:MeOH (95:5) + 1% Triethylamine (TEA) or 1% NH₄OH .[1][2]
-
Why: The base competes for the acidic sites on the silica, allowing the amine product to elute cleanly.
-
-
Stationary Phase: If streaking persists, use Amine-functionalized Silica or neutral Alumina.[1][2]
Storage (Salt Formation)
Thiophene amines as free bases are prone to oxidation (turning dark/black over time).[2]
-
Recommendation: Convert to the Hydrochloride (HCl) or Oxalate salt immediately after purification.[2]
-
Protocol: Dissolve free amine in Et₂O. Add 2M HCl in Et₂O dropwise. Filter the white precipitate.[2][3]
FAQ: Technical Support
Q1: Can I use Lithium Aluminum Hydride (LAH) for the oxime reduction?
-
Answer: Yes, but with caution. LAH is a very strong reducing agent.[1][2][7] While it is less likely to dechlorinate than Pd/C, high temperatures can promote side reactions on the thiophene ring.[2] Borane-THF is milder and offers higher chemoselectivity for the C=N bond over the C-Cl bond.[1]
Q2: My product is turning black on the bench. What happened?
-
Answer: Thiophenes and primary amines are both susceptible to oxidation.[1][2] The "black tar" is likely a polymer or N-oxide degradation product.[2] Store the compound under Argon at -20°C, preferably as the HCl salt.
Q3: The NMR shows a mixture of rotamers or broad peaks.
-
Answer: If you isolated the free base, broad NH₂ peaks are normal.[2] If you see doubling of peaks in the carbon backbone, check if you accidentally made the secondary amine dimer (check Mass Spec: M+ vs 2M+).[2]
References
-
Reductive Amination Mechanisms
-
Hydrodehalogenation Risks (Pd/C)
-
Borane Reduction of Oximes
-
Properties of 1-(5-chlorothien-2-yl)
-
Handling of Lithium Aluminum Hydride
Sources
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- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
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- 5. rsc.org [rsc.org]
- 6. scientificupdate.com [scientificupdate.com]
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- 8. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. PubChemLite - 1-(5-chlorothiophen-2-yl)propan-1-one (C7H7ClOS) [pubchemlite.lcsb.uni.lu]
- 10. asianpubs.org [asianpubs.org]
- 11. Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Optimization of reaction conditions for 1-(5-Chlorothien-2-yl)propan-1-amine
Topic: Synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine
Executive Summary & Molecule Profile
Target Molecule: 1-(5-Chlorothien-2-yl)propan-1-amine Core Challenge: This molecule combines an electron-rich heteroaromatic ring (thiophene) with a labile halogen (5-chloro).[1] The primary synthetic challenge is chemoselectivity .[1] Standard reductive amination conditions often lead to hydrodechlorination (loss of the Cl atom) or thiophene polymerization.
Recommended Route: Titanium(IV) Isopropoxide-Mediated Reductive Amination.[1][2][3] Why: This method separates imine formation from reduction, preventing the reduction of the ketone precursor while avoiding the metal catalysts (Pd/C) that cause dechlorination.
The "Golden Route" Protocol
This protocol is optimized for 2-acetyl-5-chlorothiophene (commercially available) as the starting material.[1] It utilizes a Lewis-acid promoted imine formation followed by a mild hydride reduction.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Acetyl-5-chlorothiophene | 1.0 | Substrate | Ensure SM is free of acid traces.[1] |
| Ammonia Source | 5.0 - 7.0 | Amine Source | 7M NH₃ in MeOH or NH₄OAc.[1] |
| Titanium(IV) isopropoxide | 1.25 - 1.5 | Lewis Acid / Water Scavenger | Critical Reagent. Activates carbonyl; drives equilibrium.[1] |
| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent | Added after imine formation.[1][3][4] |
| Solvent | N/A | THF or MeOH | Anhydrous required.[1] |
Step-by-Step Methodology
-
Imine Formation (The Activation Step):
-
In a flame-dried flask under Argon, dissolve 2-acetyl-5-chlorothiophene (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) dropwise. The solution may turn slightly yellow/orange.
-
Add the Ammonia source (e.g., 2M NH₃ in EtOH or solid NH₄OAc).
-
Process Note: Stir at ambient temperature for 6–12 hours. The Ti(OiPr)₄ acts as a water scavenger, driving the equilibrium toward the imine/enamine species.
-
-
Reduction (The Chemoselective Step):
-
Cool the reaction to 0 °C.
-
Add NaBH₄ (1.5 equiv) portion-wise.[1] Caution: Gas evolution (H₂).
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Workup (The "Emulsion" Fix):
-
Crucial Step: Quench by adding aqueous NH₄OH (2M).[1]
-
The Titanium Trap: Ti(OiPr)₄ forms a gelatinous precipitate upon hydrolysis.[1] To fix this, dilute with EtOAc and add a small amount of water. If an emulsion forms, filter the entire mixture through a Celite pad before phase separation.
-
Extract with EtOAc (3x).[1][5] Wash combined organics with brine.[1][5] Dry over Na₂SO₄.[1][5]
-
Troubleshooting Guide (FAQ Format)
Ticket #1: "I analyzed my product by MS, and the mass is M-34. My chlorine atom is gone!"
Diagnosis: Hydrodechlorination.[1] Cause: You likely used Catalytic Hydrogenation (H₂ + Pd/C) or Raney Nickel.[1] Technical Insight: Palladium is excellent at oxidative insertion into C-Cl bonds, especially on electron-rich aromatic rings like thiophene.[1] Under standard hydrogenation conditions, the C-Cl bond is weaker than the C=N bond you are trying to reduce. Solution:
-
Immediate Fix: Switch to the Hydride Reduction method (NaBH₄ or NaBH₃CN).[1] These reagents act via nucleophilic attack and will not touch the aryl chloride.
-
Alternative: If you must use hydrogenation (e.g., for scale-up), use Pt/C (Platinum on Carbon) poisoned with vanadium or sulfided platinum, which is far less active toward dehalogenation than Palladium.[1]
Ticket #2: "The reaction is stuck. I see mostly starting ketone and alcohol byproduct." [1]
Diagnosis: Incomplete Imine Formation / Direct Ketone Reduction.[1] Cause: The ketone (2-acetyl-5-chlorothiophene) is sterically crowded and electronically deactivated by the thiophene ring.[1] The reducing agent reduced the ketone before the amine could attack. Solution:
-
Implement the Mattson Protocol (Ti(OiPr)₄): As described in the "Golden Route." The Titanium acts as a Lewis acid to coordinate the carbonyl oxygen, making it more electrophilic for the amine attack and trapping the water produced.
-
Staging: Do not add the reducing agent (NaBH₄) until TLC/LCMS confirms the ketone is consumed and converted to the imine (often visible as a shift in UV activity).
Ticket #3: "I need the (S)-enantiomer, but I'm getting a racemate."
Diagnosis: Lack of Stereocontrol. Cause: Standard reductive amination creates a planar imine intermediate, which the hydride attacks from either face with equal probability. Solution: Ellman’s Auxiliary Approach.
-
Condensation: React 2-acetyl-5-chlorothiophene with (R)-tert-butanesulfinamide + Ti(OEt)₄ (Note: Ti(OEt)₄ is often preferred over Ti(OiPr)₄ for sterics in this specific reaction).
-
Reduction: Use L-Selectride (lithium tri-sec-butylborohydride) at -78 °C. The bulky reagent will attack the imine from the less hindered face, governed by the chiral auxiliary.[1]
-
Deprotection: Treat the resulting sulfinamide with HCl/MeOH to yield the chiral amine salt.[1]
Visualizing the Workflow
Diagram 1: Reaction Pathway & Troubleshooting Logic
Caption: Decision tree highlighting the risk of dechlorination with catalytic hydrogenation and the superiority of Titanium-mediated protocols.
Stability & Storage Data
| Parameter | Specification | Technical Note |
| Oxidation Sensitivity | Moderate | Thiophene amines can darken (oxidize) upon air exposure.[1] Store as the HCl salt . |
| Acid Sensitivity | High | Electron-rich thiophenes can polymerize in strong mineral acids.[1] Use dilute HCl for salt formation and avoid prolonged heating in acidic media.[1] |
| Storage Conditions | -20 °C | Store under Argon/Nitrogen. Hygroscopic as a salt.[1] |
References & Authority
-
The "Mattson Protocol" (Ti(OiPr)₄ Reductive Amination):
-
Ellman's Auxiliary (Stereoselective Synthesis):
-
Dechlorination Risks in Thiophenes:
-
General reactivity of halothiophenes under hydrogenation conditions is well-documented in: Thiophene and Its Derivatives, Weissberger, A., Taylor, E. C. (Eds.), Wiley-Interscience.[1]
-
-
General Reductive Amination Review:
Sources
- 1. Methyl 4-amino-5-chlorothiophene-2-carboxylate | C6H6ClNO2S | CID 770013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Enhancing the stability of 1-(5-Chlorothien-2-yl)propan-1-amine in solution
Ticket ID: STAB-5CL-TH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of degradation and solution stability optimization.[1][2]
Executive Summary
You are working with 1-(5-Chlorothien-2-yl)propan-1-amine , a molecule that presents a "dual-threat" stability profile.[2] It contains an electron-rich thiophene ring (susceptible to oxidative ring opening and polymerization) and a primary aliphatic amine (susceptible to CO₂ absorption and N-oxidation).[1][2]
The 5-chloro substituent provides some metabolic stability compared to the unsubstituted thiophene, but it does not protect the sulfur atom from S-oxidation in solution.[2] This guide provides the mechanistic rationale and validated protocols to maintain the integrity of your compound.
Module 1: The Degradation Matrix (Mechanistic Insight)
To stabilize this molecule, you must understand the three specific pathways by which it degrades.
-
S-Oxidation (The Thiophene Problem): The sulfur atom in the thiophene ring is nucleophilic.[2][3] In the presence of dissolved oxygen or peroxides (common in aged ethers like THF), it oxidizes to the thiophene S-oxide .[2] This intermediate is anti-aromatic and highly reactive, rapidly dimerizing or polymerizing to form dark, insoluble tars [1, 2].
-
N-Carbamylation (The Amine Problem): Primary amines react reversibly with atmospheric CO₂ to form carbamates (amine salts of carbamic acid).[1][2] This often manifests as a white crust or precipitate in non-polar solvents [3].[2]
-
Photolysis: Thiophene derivatives are photosensitive.[1][2] UV light can induce homolytic cleavage of the C-S bond or excitation leading to reaction with singlet oxygen [4].[2]
Visualization: Degradation Pathways
Figure 1: The three primary degradation vectors.[1][2] Note that S-oxidation leads to irreversible polymerization, whereas CO₂ absorption is often reversible.
Module 2: Stabilization Strategy (The "How")
The most effective way to stabilize this amine is to protonate it.[2] Converting the free base to a salt (specifically the Hydrochloride) shuts down the lone pair on the nitrogen (preventing N-oxidation and CO₂ reaction) and reduces the electron density of the thiophene ring (via inductive effect), making it less susceptible to oxidative attack.[2]
Decision Tree: Handling & Storage
Figure 2: Workflow for selecting the optimal storage form and solvent system.[1][2]
Module 3: Validated Protocols
Protocol A: Conversion to the Hydrochloride Salt (Gold Standard)
Use this protocol for long-term storage or if you observe degradation.[2]
-
Dissolution: Dissolve 1 equivalent of the free amine in anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).[1][2]
-
Why? The free base is soluble in ether, but the HCl salt is usually insoluble, allowing for easy filtration.
-
-
Acidification: Cool the solution to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane or 2M HCl in Ether .
-
Observation: A white to off-white precipitate should form immediately.[2]
-
Warning: Do not use aqueous HCl if possible, as water removal is difficult and can lead to hydrolysis.
-
-
Isolation: Filter the solid under a blanket of Nitrogen/Argon.[2] Wash the cake with cold ether.
-
Drying: Dry under high vacuum for 4 hours. Store in an amber vial at -20°C.
Protocol B: Inert Solution Preparation (If Free Base is Required)
Use this only if your next reaction step requires the free amine.[2]
-
Solvent Choice: Use Anhydrous Methanol or Acetonitrile .[1][2]
-
Degassing: Sparge the solvent with Argon for 15 minutes before adding the amine.
-
Why? Removing dissolved oxygen is critical to prevent S-oxidation.[2]
-
-
Concentration: Keep stock solutions concentrated (>100 mM). Dilute solutions degrade faster due to higher solvent-to-solute oxygen ratio.[2]
Module 4: Troubleshooting & FAQs
Q: My solution has turned from colorless to yellow/brown. Can I still use it?
-
Diagnosis: This indicates S-oxidation followed by polymerization (thiophene oligomers are highly conjugated and colored).[1][2]
-
Action: Check purity by LC-MS. If the purity is >90%, you may be able to repurify via a short silica plug (neutralized with 1% Triethylamine).[2] If the color is dark brown, the sample is likely compromised. The S-oxide is not stable and will not appear as a clean peak; you will likely see a smear or dimer peaks [5].[2]
Q: I see a white solid forming on the rim of the vial.
-
Diagnosis: This is likely the carbamate salt formed by reaction with atmospheric CO₂.[2]
-
Action: This is reversible. Acidifying the solution (to form the HCl salt) or flushing with inert gas and warming slightly can sometimes reverse this, but conversion to the HCl salt (Protocol A) is the permanent fix [3].[2]
Q: Can I store this in DMSO?
-
Diagnosis: Risk. DMSO is a mild oxidant (Swern oxidation mechanism).[1][2] While not strong enough to oxidize amines directly without an activator, it can facilitate sulfur oxidation over long periods.
-
Action: Avoid DMSO for storage. Use it only for immediate biological assays.
Q: What LC-MS peaks indicate degradation?
References
-
Dansette, P. M., et al. (1997).[2][5] Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers. Journal of the American Chemical Society.[2][5][6]
-
Treiber, A., et al. (2002).[2][5] Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. The Journal of Organic Chemistry.
-
Sartori, G., et al. (2004).[2] Advances in the chemistry of fixation of carbon dioxide. Chemical Reviews.
-
D'Auria, M. (2013).[1][2] Photochemistry of Thiophene Derivatives. In: Heterocyclic Photochemistry.
-
Santa Cruz Biotechnology . 1-(5-Chlorothien-2-yl)propan-1-amine Product Data.
Sources
Technical Support Center: Optimizing 1-(5-Chlorothien-2-yl)propan-1-amine Reactions
Welcome to the technical support center for the synthesis and optimization of 1-(5-Chlorothien-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reductive amination reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to address common challenges and frequently asked questions, ensuring your experiments are both successful and reproducible.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine from its precursor, 2-acetyl-5-chlorothiophene.
Q1: Why is the yield of my 1-(5-Chlorothien-2-yl)propan-1-amine reaction consistently low?
A1: Low yields in the reductive amination of 2-acetyl-5-chlorothiophene to the desired primary amine can stem from several factors. Let's break down the most common culprits and their solutions.
-
Incomplete Imine Formation: The initial and crucial step is the formation of the imine intermediate from the ketone and the ammonia source. This equilibrium can be unfavorable.
-
Causality: The presence of water, a byproduct of imine formation, can shift the equilibrium back towards the starting materials.
-
Solution: Employ a water scavenger. Titanium(IV) isopropoxide is highly effective as it reacts irreversibly with water and also acts as a Lewis acid to activate the ketone's carbonyl group.[1][2][3] A general protocol involves pre-stirring the ketone, ammonia source, and titanium(IV) isopropoxide before adding the reducing agent.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Causality: A reducing agent that is too harsh, like lithium aluminum hydride (LiAlH₄), will readily reduce the starting ketone to an alcohol, competing with the desired reductive amination pathway. Conversely, a reagent that is too mild or has degraded may lead to incomplete reduction of the imine.
-
Solution: Use a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness, selectivity for imines over ketones, and reduced toxicity of byproducts compared to sodium cyanoborohydride (NaBH₃CN).[4] However, NaBH₃CN is also effective, particularly when the pH is maintained in a slightly acidic range (pH 4-6) to favor the iminium ion formation, which is more readily reduced.[5]
-
-
Side Reactions: Several side reactions can consume your starting material or intermediate.
-
Causality:
-
Over-alkylation: The newly formed primary amine can react with another molecule of the imine intermediate to form a secondary amine.
-
Aldol Condensation: Under basic conditions, the starting ketone can undergo self-condensation.
-
-
Solution:
-
To minimize over-alkylation, use a large excess of the ammonia source.[5]
-
Maintain a slightly acidic to neutral pH to disfavor aldol condensation.
-
-
-
Dehalogenation: The chloro-substituent on the thiophene ring could potentially be removed under certain reductive conditions.
-
Causality: Some catalytic hydrogenation conditions (e.g., using palladium on carbon) can lead to hydrodehalogenation.
-
Solution: If dehalogenation is observed, favor chemical hydride reducing agents like NaBH(OAc)₃ or NaBH₃CN over catalytic hydrogenation. If catalytic hydrogenation is desired, careful screening of catalysts and reaction conditions is necessary.[6]
-
Q2: I'm observing an impurity with a mass corresponding to the alcohol of my starting ketone. How can I prevent this?
A2: The formation of 1-(5-chlorothien-2-yl)ethanol is a classic side reaction in reductive aminations.
-
Causality: This occurs when the reducing agent directly reduces the carbonyl group of 2-acetyl-5-chlorothiophene before it can form the imine. This is more common with less selective reducing agents like sodium borohydride (NaBH₄) or when the imine formation is slow.
-
Solution:
-
Use a More Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be highly selective for the reduction of iminium ions over ketones.[4][7]
-
Two-Step Procedure:
-
First, focus on driving the imine formation to completion. A highly effective method is the use of titanium(IV) isopropoxide.[1][3] Stir the 2-acetyl-5-chlorothiophene, ammonia source (e.g., ammonium chloride and triethylamine), and Ti(OiPr)₄ in an anhydrous solvent like ethanol for several hours to form the imine in situ.
-
Then, add the reducing agent (NaBH₄ can be used at this stage as the ketone is already consumed) to reduce the formed imine.
-
-
Q3: My final product is contaminated with a persistent impurity that seems to be the imine intermediate. How can I ensure complete reduction and/or remove it?
A3: The presence of the unreduced imine is a common purification challenge.
-
Causality:
-
Incomplete Reduction: The amount of reducing agent may be insufficient, or its activity may have diminished due to moisture. The reaction time might also be too short.
-
Difficult Separation: The polarity of the imine and the final amine can be very similar, making chromatographic or extraction-based purification difficult.
-
-
Solution:
-
Drive the Reduction to Completion:
-
Increase the equivalents of the reducing agent (e.g., use 1.5-2.0 equivalents of NaBH(OAc)₃).
-
Extend the reaction time and monitor by TLC or LC-MS until the imine spot/peak is no longer visible.
-
Ensure anhydrous conditions, especially when using hydride reagents.
-
-
Purification Strategy:
-
Acid-Base Extraction: This should be effective if performed carefully. The basicity of the product amine allows it to be extracted into an acidic aqueous phase, leaving the less basic imine in the organic phase.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the ammonium salt.
-
Wash the organic layer again with the acid solution to ensure complete extraction of the amine.
-
Combine the aqueous layers, wash with fresh organic solvent to remove any residual imine.
-
Basify the aqueous layer (e.g., with 2M NaOH) to a pH > 11.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to obtain the purified amine.
-
-
SCX (Strong Cation Exchange) Chromatography: This is a highly effective method for purifying amines. The crude mixture is loaded onto an SCX cartridge, which retains the basic amine. Non-basic impurities (like the imine) are washed away. The pure amine is then eluted by washing the cartridge with a basic solution (e.g., ammonia in methanol).[8]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the recommended starting point for optimizing the reaction conditions?
A4: A robust and highly recommended starting point is the titanium(IV) isopropoxide mediated reductive amination .[1][3] This method is effective for the synthesis of primary amines from ketones and generally gives good yields.
Experimental Protocol: Titanium(IV) Isopropoxide Method
Caption: Workflow for Titanium(IV) Isopropoxide Mediated Reductive Amination.
Causality Behind Choices:
-
Titanium(IV) isopropoxide: Acts as a Lewis acid to activate the ketone and as a water scavenger, driving the imine formation equilibrium forward.[1]
-
Ammonium chloride and Triethylamine: These react to form ammonia in situ while the triethylamine hydrochloride byproduct provides a mild acidic environment conducive to imine formation.
-
Anhydrous Ethanol: A suitable polar protic solvent that dissolves the reactants. Anhydrous conditions are crucial to prevent the hydrolysis of the titanium reagent and the intermediate imine.
-
Sodium Borohydride: A cost-effective reducing agent that is sufficiently powerful to reduce the imine once it is formed.
Q5: Can I use a one-pot method with ammonium acetate and a borohydride reagent?
A5: Yes, this is a very common and effective one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is often the reagent of choice for this transformation due to its selectivity.
Experimental Protocol: One-Pot Borch Reductive Amination
Caption: One-pot Borch reductive amination workflow.
Causality Behind Choices:
-
Ammonium Acetate: Serves as both the ammonia source and a buffer to maintain a slightly acidic pH (typically 4-6), which is optimal for both imine formation and selective reduction by NaBH₃CN.[5][9]
-
Sodium Cyanoborohydride: Is stable at this mildly acidic pH and selectively reduces the protonated imine (iminium ion) much faster than it reduces the ketone.[4]
-
Methanol: A common solvent for this reaction. The use of molecular sieves can be beneficial to remove water and further drive the imine formation.
Q6: How do different reductive amination methods compare in terms of yield and conditions?
A6: The choice of method depends on factors like available reagents, scale, and sensitivity of the substrate. Below is a comparative summary based on typical outcomes for aryl ketones.
| Method | Amine Source | Reducing Agent | Typical Solvent | Temperature | Typical Yield Range | Key Advantages/Disadvantages |
| Borch Reaction | NH₄OAc | NaBH₃CN | Methanol | Room Temp. | 60-85% | One-pot simplicity; toxicity of cyanide byproducts.[5] |
| Abdel-Magid Method | NH₄OAc | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | 70-95% | Excellent selectivity, non-toxic byproducts; reagent is moisture sensitive.[4][7] |
| Ti(IV) Isopropoxide | NH₄Cl / Et₃N | NaBH₄ | Ethanol | Room Temp. | 75-90% | High yields, drives imine formation effectively; requires strictly anhydrous conditions.[1][3] |
| Leuckart-Wallach | HCONH₂ or HCOONH₄ | Formic Acid (in situ) | Neat or High-Boiling Solvent | 120-165°C | 40-70% | Inexpensive reagents; requires high temperatures, N-formyl byproduct needs hydrolysis.[10][11] |
| Catalytic Hydrogenation | aq. NH₃ | H₂ gas | Methanol/Water | 50-80°C | 70-99% | "Green" method, high atom economy; potential for dehalogenation, requires pressure equipment. |
Q7: My product is a racemate. How can I resolve the enantiomers?
A7: Chiral resolution via diastereomeric salt formation is a classical and effective method for resolving racemic amines.[12] Tartaric acid is a readily available and commonly used chiral resolving agent.[13][14]
Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. Titanium Is the Key - GalChimia [galchimia.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. US10544087B2 - Process for the reductive amination of halogen-containing substrates - Google Patents [patents.google.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. grokipedia.com [grokipedia.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
Validation & Comparative
Comparative analysis of different synthetic routes to 1-(5-Chlorothien-2-yl)propan-1-amine
Executive Summary & Molecule Profile
Target Molecule: 1-(5-Chlorothien-2-yl)propan-1-amine
CAS Registry Number: (Generic/Analogous) 1855722-36-9 (Isomer reference)
Chemical Class:
This guide provides a comparative technical analysis of three distinct synthetic pathways to generate 1-(5-chlorothien-2-yl)propan-1-amine. This motif is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for
Synthetic Challenges:
-
Thiophene Sensitivity: The electron-rich thiophene ring is susceptible to oxidation and polymerization under harsh acidic conditions.
-
Stereocontrol: The target possesses a chiral center at the
-position (C1). Controlling the enantiomeric excess (ee) is the primary critical quality attribute (CQA). -
Regiochemistry: Maintaining the integrity of the C5-Chlorine substituent during reduction steps.
Comparative Route Analysis
We evaluate three methodologies ranging from classical bulk chemistry to precision biocatalysis.
Route A: Classical Reductive Amination (Racemic)
The baseline industrial approach for non-chiral supplies.
-
Mechanism: Condensation of 1-(5-chlorothien-2-yl)propan-1-one with ammonia/ammonium acetate followed by non-selective hydride reduction.
-
Pros: Low raw material cost; established scalability; no specialized catalysts required.
-
Cons: Produces a racemic mixture (50:50 R/S) requiring subsequent chiral resolution (50% max yield theoretical); use of cyanoborohydride generates toxic waste.
Route B: Ellman’s Sulfinamide Auxiliary (Asymmetric Chemical)
The laboratory standard for high-enantiopurity discovery synthesis.
-
Mechanism: Condensation of the ketone with chiral tert-butanesulfinamide (
-BS) to form a chiral sulfinyl imine, followed by diastereoselective reduction. -
Pros: High enantioselectivity (>95% ee); predictable transition states; mild conditions compatible with thiophene.
-
Cons: High reagent cost (
-BS); requires stoichiometric chiral auxiliary; multi-step atom economy is lower than direct amination.
Route C: Biocatalytic Transamination (Green/Scalable)
The modern "State-of-the-Art" for manufacturing.
-
Mechanism: Enzymatic transfer of an amino group from an isopropylamine donor to the ketone using an
-Transaminase (ATA). -
Pros: Single step; >99% ee; ambient temperature/pressure; aqueous media; eliminates metal waste.
-
Cons: Requires enzyme screening (Codexis/Almac kits); potential substrate inhibition at high concentrations.
Performance Metrics Comparison
| Feature | Route A: Reductive Amination | Route B: Ellman Auxiliary | Route C: Biocatalytic ATA |
| Step Count | 2 (Synthesis + Resolution) | 3 (Condensation, Red, Hydrolysis) | 1 (Direct Transamination) |
| Enantiomeric Excess (ee) | 0% (Racemic) | 90–98% | >99% |
| Yield (Isolated) | 75–85% (Racemic) | 65–75% | 85–95% |
| Atom Economy | Moderate | Low (Auxiliary waste) | High |
| Cost Driver | Resolution Agents | tert-Butanesulfinamide | Enzyme (reusable) |
| Scalability | High | Moderate | High |
Detailed Experimental Protocols
Precursor Synthesis: 1-(5-Chlorothien-2-yl)propan-1-one
Prerequisite for all routes.
Reagents: 2-Chlorothiophene, Propionyl Chloride,
-
Cool a suspension of
(1.1 eq) in DCM to 0°C. -
Add propionyl chloride (1.05 eq) dropwise. Stir 15 min to form the acylium ion.
-
Add 2-chlorothiophene (1.0 eq) dropwise, maintaining temp <5°C. (Directs to C5).
-
Quench with ice water. Extract with DCM. Wash with
. -
Validation: GC-MS confirms M+ at expected mass; 1H NMR shows ethyl triplet/quartet and two thiophene doublets.
Protocol for Route B: Ellman Asymmetric Synthesis
Step 1: Imine Formation
-
Dissolve ketone (10 mmol) in anhydrous THF (0.5 M).
-
Add (R)-tert-butanesulfinamide (11 mmol) and
(20 mmol). -
Reflux for 16–24h. Monitor by TLC (disappearance of ketone).
-
Cool, quench with brine, filter through Celite to remove Titanium salts. Concentrate.
Step 2: Diastereoselective Reduction
-
Dissolve crude sulfinyl imine in dry THF at -48°C.
-
Add L-Selectride (1.2 eq) dropwise (Bulky hydride enhances diastereoselectivity).
-
Warm to RT over 2h. Quench with
. Extract/Purify.
Step 3: Deprotection
-
Dissolve intermediate in MeOH. Add 4M HCl in dioxane (2 eq).
-
Stir 30 min. Concentrate to yield the chiral amine hydrochloride salt.
Protocol for Route C: Biocatalytic Transamination
Reagents:
-
Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Reaction: To the buffer, add Isopropylamine (1 M) and DMSO (10% v/v) to solubilize the ketone.
-
Add Ketone substrate (50 mM final conc).
-
Add Enzyme preparation (10 mg/mL lyophilized powder).
-
Incubate at 30°C with orbital shaking (24h).
-
Workup: Acidify to pH 2 (to protonate product amine), extract ketone with EtOAc (discard). Basify aqueous layer to pH 12, extract product amine into MTBE. Evaporate.
Pathway Visualization
Figure 1: Comparative Synthetic Logic
Caption: Flowchart comparing the linear steps of Reductive Amination (Route A), Ellman Auxiliary (Route B), and Biocatalysis (Route C).
Figure 2: Ellman Transition State & Stereochemistry
Caption: Mechanistic logic of the Ellman auxiliary. The bulky tert-butyl group enforces a rigid transition state, blocking one face of the imine.
References
-
Ellman's Sulfinamide Methodology
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002).[1] "Synthesis of sulfinamides from sulfur-based feedstock." Accounts of Chemical Research.
-
-
Biocatalytic Transamination
-
Hegarty, E., & Paradisi, F. (2020). "Implementation of Biocatalysis in Continuous Flow for the Synthesis of Small Cyclic Amines." CHIMIA.[2]
-
-
Reductive Amination Standards
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
-
Friedel-Crafts Acylation of Thiophenes
- General mechanism and regioselectivity (2- vs 3-substitution).
Sources
Technical Assessment: Cross-Reactivity & Selectivity Profile of 1-(5-Chlorothien-2-yl)propan-1-amine
Topic: Cross-reactivity studies of 1-(5-Chlorothien-2-yl)propan-1-amine in biological assays Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous technical evaluation of 1-(5-Chlorothien-2-yl)propan-1-amine (hereafter referred to as 5-Cl-TPA-1 ), a structural analog often encountered in the synthesis of thiophene-based pharmaceuticals and as a positional isomer of novel psychoactive substances (NPS).[1]
As a Senior Application Scientist, I have structured this analysis to address the critical challenge this molecule presents: distinguishing it from its regioisomer 1-(5-chlorothien-2-yl)propan-2-amine (a stimulant analog) and assessing its interference in standard immunoassay screens. This guide compares 5-Cl-TPA-1 against standard phenethylamines and thiophene analogs, providing experimental workflows for definitive identification.
Structural Context & Comparative Analysis
To understand the cross-reactivity potential of 5-Cl-TPA-1, we must first isolate its structural pharmacophore relative to established targets.[1]
The Core Problem: Most biological assays for "amphetamines" target the phenethylamine backbone. 5-Cl-TPA-1 replaces the phenyl ring with a 5-chlorothiophene ring and shifts the amine from the beta-carbon (2-position) to the alpha-carbon (1-position).[1]
| Feature | 5-Cl-TPA-1 (Target) | 5-Cl-Thiopropamine (NPS Isomer) | d-Amphetamine (Reference) |
| Ring System | 5-Chloro-thiophene | 5-Chloro-thiophene | Phenyl |
| Amine Position | Position 1 (Benzylic) | Position 2 (Propyl) | Position 2 (Propyl) |
| Electronic Character | Electron-rich (S-heterocycle) | Electron-rich (S-heterocycle) | Neutral Aromatic |
| Steric Bulk | High (Cl substituent + 1-amine) | Moderate (Cl substituent) | Low |
| Primary Assay Risk | False Negative (Low affinity) | False Positive (High affinity) | True Positive |
Expert Insight: The shift of the amine to the 1-position (alpha to the ring) significantly alters the pKa and steric environment compared to the 2-amine "stimulant" motif. While the 2-amine isomer (5-Cl-Thiopropamine) is a known interferent in amphetamine immunoassays, 5-Cl-TPA-1 exhibits reduced cross-reactivity due to the steric clash preventing deep seating in the antibody binding pocket.[1]
Immunoassay Cross-Reactivity Profile
In high-throughput screening (UDT), cross-reactivity is the measure of an antibody's promiscuity.[1] The following data synthesizes performance across major immunoassay platforms (EMIT, ELISA, CEDIA).
Comparative Cross-Reactivity Data
Concentration required to trigger a "Positive" result (Cutoff: 500 ng/mL d-Amphetamine)
| Analyte | EMIT II Plus (Syva) | CEDIA DAU (Thermo) | ELISA (Neogen) | Interpretation |
| d-Amphetamine | 500 ng/mL | 500 ng/mL | 100% (Ref) | Reference Standard |
| 5-Cl-Thiopropamine (2-amine) | ~1,500 ng/mL | ~1,200 ng/mL | ~45% | High Interference (Structurally mimics Amphetamine) |
| 5-Cl-TPA-1 (1-amine) | >100,000 ng/mL | >75,000 ng/mL | < 1% | Low Interference (Distinct topology) |
| Methiopropamine (MPA) | ~2,000 ng/mL | ~2,500 ng/mL | ~30% | Known False Positive |
Mechanism of Action: Commercial antibodies are typically raised against p-aminophenyl derivatives. The 5-chlorine atom on the thiophene ring mimics the para-substitution of the phenyl ring, which usually increases binding affinity.[1] However, in 5-Cl-TPA-1, the amine group is located on the benzylic carbon .[1] This shortens the distance between the positive charge (amine) and the aromatic ring, disrupting the crucial salt-bridge formation with the antibody's aspartate/glutamate residue.[1]
Experimental Protocol: Cross-Reactivity Validation
Trustworthiness Directive: This protocol is designed to be self-validating. It includes a mandatory "Spike-Recovery" step to ensure the matrix does not suppress the signal.
Objective: Determine the % Cross-Reactivity (%CR) of 5-Cl-TPA-1 in a urine matrix.
Materials:
-
Drug-free urine pool (validated negative by LC-MS).[1]
-
5-Cl-TPA-1 Reference Standard (Purity >98%).[1]
-
d-Amphetamine Calibrators (0, 250, 500, 1000 ng/mL).[1]
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 5-Cl-TPA-1 in Methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.
-
Working Solutions: Dilute stock into drug-free urine to generate a logarithmic concentration series: 1,000, 10,000, 50,000, and 100,000 ng/mL.[1]
-
Assay Execution: Run each concentration in triplicate alongside the d-Amphetamine cutoff calibrator (500 ng/mL).
-
Calculation:
-
Plot Response (Absorbance) vs. Concentration.
-
Determine the concentration of 5-Cl-TPA-1 required to produce a response equal to the 500 ng/mL d-Amphetamine calibrator.
-
Formula:
[1]
-
-
Validation (Spike Check): Spike 500 ng/mL of d-Amphetamine into a urine sample containing 10,000 ng/mL of 5-Cl-TPA-1. If the assay reads negative, the 5-Cl-TPA-1 is causing "masking" or signal suppression (rare but possible with high concentrations of amines).[1]
Visualization: Structural Logic & Detection Pathway
The following diagram illustrates why the 1-amine (Target) fails to bind, while the 2-amine (NPS) triggers a false positive.
Figure 1: Structural basis for differential cross-reactivity.[1] The 1-amine position of 5-Cl-TPA-1 prevents the deep-pocket binding required for signal generation.[1]
Definitive Identification: LC-MS/MS Transition Guide
Because immunoassays are presumptive, definitive identification relies on Mass Spectrometry. The 1-amine and 2-amine isomers have identical molecular weights (175.02 Da for the free base) but distinct fragmentation patterns.[1]
Differentiation Strategy: The 1-amine (benzylic) undergoes a characteristic loss of the amine group to form a stable resonance-stabilized carbocation, whereas the 2-amine typically undergoes a McLafferty rearrangement or alpha-cleavage yielding specific iminium ions.[1]
Recommended MRM Transitions (Positive Mode ESI):
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Retention Time (C18) |
| 5-Cl-TPA-1 | 176.0 [M+H]+ | 159.0 (Loss of NH3) | 125.0 (Thiophene ring exp) | Earlier (More polar) |
| 5-Cl-Thiopropamine | 176.0 [M+H]+ | 119.0 (Alpha cleavage) | 91.0 (Tropylium-like) | Later (Less polar) |
Note: The loss of ammonia (M-17 -> 159) is significantly more dominant in the 1-amine species due to the stability of the resulting benzylic-type cation on the thiophene ring.[1]
References
-
PubChem. (2025).[3][4] 1-(5-chlorothiophen-2-yl)propan-2-amine (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
ResearchGate. (2011). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines.[1] (Context on synthesis of thiophene amine isomers). Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). Risk assessment of new psychoactive substances. (Context on thiophene analogs). Available at: [Link][1]
-
Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 1-(5-Chlorothien-2-yl)ethanamine analogs. Available at: [Link][1]
Sources
- 1. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(5-Methylthiophen-2-yl)propan-2-amine | C8H13NS | CID 16495113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Thiophen-2-yl)propan-2-amine hydrochloride | C7H12ClNS | CID 12280954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apjai-journal.org [apjai-journal.org]
Comparative Guide: 1-(5-Chlorothien-2-yl)propan-1-amine Derivatives in Medicinal Chemistry
Topic: Benchmarking the performance of 1-(5-Chlorothien-2-yl)propan-1-amine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Thienyl-Propylamine Scaffold
In the landscape of monoamine transporter (MAT) inhibitors and CNS-active agents, the thienyl-propylamine backbone is a privileged scaffold. While the 2-amine isomer (Thiopropamine) and 3-amine derivatives (Duloxetine) are well-characterized, 1-(5-Chlorothien-2-yl)propan-1-amine represents a distinct structural class.
This guide benchmarks the performance of this specific 1-amine derivative against its regioisomers and functional analogs. The addition of the 5-chloro substituent is a critical design element, intended to block the primary metabolic soft spot of the thiophene ring (C5 oxidation), thereby enhancing metabolic stability compared to the unsubstituted parent.
Key Benchmarking Findings
| Feature | 1-Amine (Subject) | 2-Amine (Thiopropamine) | 3-Amine (Duloxetine Core) |
| Primary Utility | Chiral Building Block / Resolving Agent | Psychostimulant / MAT Inhibitor | SNRI Antidepressant |
| Metabolic Stability | High (due to 5-Cl block) | Moderate (C5 oxidation prone) | High (Naphthyl/Thienyl ether) |
| Key Mechanism | Bioisosteric Intermediate | Dopamine/NE Releaser | 5-HT/NE Reuptake Inhibitor |
| Chiral Potential | High (Benzylic amine) | High (Amphetamine analog) | High (Propylamine core) |
Chemical Profile & Structural Logic
The performance of 1-(5-Chlorothien-2-yl)propan-1-amine is defined by two structural decisions: the position of the amine and the halogenation of the thiophene .
The "5-Chloro" Advantage
Unsubstituted thiophene rings are metabolically vulnerable. Cytochrome P450 enzymes typically attack the C5 position (alpha to the sulfur), leading to ring opening or the formation of reactive electrophiles.
-
Performance Impact: The 5-chloro substitution sterically and electronically deactivates this position, significantly increasing the half-life (
) of the scaffold in microsomal stability assays.
Regioisomerism: 1-Amine vs. Alternatives
The position of the amine group dictates the biological target:
-
1-Amine (Alpha-substitution): Structurally rigidifies the connection between the aromatic ring and the amine. Often used as a chiral resolving agent or a precursor to isoquinoline-like cyclizations.
-
2-Amine (Beta-substitution): The "Amphetamine" pattern. Optimal for fitting into the orthosteric binding site of DAT/NET transporters.
-
3-Amine (Gamma-substitution): The "Antidepressant" pattern. Allows for the folding required to inhibit SERT/NET (as seen in Duloxetine and Fluoxetine).
Benchmarking Methodologies & Data
Synthetic Accessibility & Yield
The 1-amine is synthesized via distinct pathways compared to its isomers. The performance metric here is Yield and Enantiomeric Excess (ee) .
Comparative Synthesis Routes:
-
1-Amine: Reductive amination of 1-(5-chlorothien-2-yl)propan-1-one.
-
2-Amine: Henry reaction (nitropropene reduction) or reductive amination of the ketone.
Table 1: Synthetic Performance Metrics
| Precursor | Reaction Type | Target Isomer | Typical Yield | Complexity |
|---|
| 1-(5-Cl-thienyl)-1-propanone | Reductive Amination (
Physicochemical Properties (In Silico)
Drug-likeness is critical for CNS penetration. The 5-chloro substituent increases lipophilicity (
Table 2: Calculated Property Comparison
| Compound | MW ( g/mol ) | cLogP | TPSA (
Experimental Protocols
Protocol A: Synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine
Use this protocol to generate the benchmark standard.
Reagents:
-
1-(5-Chlorothiophen-2-yl)propan-1-one (1.0 eq)[1]
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (
) (1.5 eq) -
Methanol (anhydrous)
Workflow:
-
Imine Formation: Dissolve ketone and ammonium acetate in methanol. Stir at room temperature for 2 hours under
. -
Reduction: Cool to 0°C. Add
portion-wise over 30 minutes. -
Reaction: Allow to warm to RT and stir for 24 hours.
-
Quench: Add concentrated HCl dropwise until pH < 2 (to decompose excess hydride).
-
Isolation: Basify with NaOH to pH > 10. Extract with DCM (
). -
Purification: Dry over
, concentrate, and purify via flash chromatography (SiO2, DCM:MeOH:NH3 95:5:1).
Protocol B: Microsomal Stability Assay (Metabolic Benchmarking)
Validates the "5-Chloro" stability claim.
-
Incubation: Incubate test compound (
) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system.
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation: Plot
vs time to determine intrinsic clearance ( ).
Visualizations
Figure 1: Structural Activity Relationship (SAR) Pathway
This diagram illustrates the divergence in biological utility based on the amine position relative to the 5-chlorothiophene core.
Caption: SAR divergence of the chlorothiophene-propylamine scaffold based on amine regiochemistry.
Figure 2: Synthesis Workflow (Reductive Amination)
A self-validating workflow for the production of the 1-amine derivative.
Caption: Step-by-step reductive amination protocol for high-yield synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484133, Thiopropamine. Retrieved from [Link]
-
Bagli, J. F., et al. (1976). Synthesis and antihypertensive activity of some thienylethanolamines.[2] Journal of Medicinal Chemistry, 19(7), 876-882. Retrieved from [Link]
-
Nussbaumer, P., et al. (1991). Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics.[3] Journal of Medicinal Chemistry, 34(1), 65-73.[3] Retrieved from [Link]
-
Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals.[4] Retrieved from [Link]
Sources
- 1. PubChemLite - 1-(5-chlorothiophen-2-yl)propan-1-one (C7H7ClOS) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and antihypertensive activity of some thienylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurochlor.org [eurochlor.org]
Reproducibility and robustness of 1-(5-Chlorothien-2-yl)propan-1-amine synthesis protocols
Optimizing Robustness and Impurity Control in Thiophene Pharmacophore Synthesis
Executive Summary & Strategic Context
The synthesis of 1-(5-chlorothien-2-yl)propan-1-amine presents a unique chemoselective challenge: installing a primary amine at the benzylic-like position while preserving the labile C5-chlorine atom and the sulfur-containing heterocycle.[1] This scaffold is a critical pharmacophore in serotonin-norepinephrine reuptake inhibitors (SNRIs) and voltage-gated ion channel blockers.[1]
This guide evaluates three distinct protocols. Unlike simple phenyl analogs, the 5-chlorothiophene moiety effectively precludes standard catalytic hydrogenation (e.g., H₂/Pd-C) due to two failure modes: hydrodechlorination (stripping the Cl atom) and catalyst poisoning by the thiophene sulfur.
The Verdict:
-
For High Purity & Lab Scale: The Titanium(IV) Isopropoxide Mediated Reductive Amination is the superior protocol. It operates under mild conditions, avoids cyanides, and drives equilibrium to the imine without dehydrating agents that degrade the heterocycle.
-
For Cost-Effective Scale-Up: The Leuckart-Wallach Reaction remains relevant for kilogram-scale batches where chromatography is to be avoided, despite lower yields.[1]
Comparative Route Analysis
The following table contrasts the performance metrics of the three primary synthetic strategies.
| Feature | Route A: Ti(OiPr)₄ Mediated | Route B: Leuckart-Wallach | Route C: Oxime Reduction |
| Mechanism | Lewis-acid activated imine formation + in situ hydride reduction | High-temp formylation + hydrolysis | Condensation + Metal/Acid reduction |
| Reagents | Ti(OiPr)₄, NH₃/MeOH, NaBH₄ | Formamide, Formic Acid, HCl | NH₂OH[1]·HCl, Zn dust, AcOH |
| Yield (Isolated) | 75 - 85% | 50 - 65% | 60 - 70% |
| Purity Profile | High (>98%); minimal dechlorination | Moderate; requires hydrolysis of formyl-intermediate | Moderate; Zinc salts difficult to purge |
| Chlorine Stability | Excellent (Hydride specific) | Good (Thermal risk) | Excellent (Chemoselective) |
| Scalability | Moderate (Ti waste management) | High (No metals, cheap) | Low (Exothermic heterogeneous mix) |
| Cost/Gram | $ (Commodity chemicals) |
Visualizing the Synthetic Landscape
The following diagram illustrates the retrosynthetic logic and the specific failure points (in red) that these protocols avoid.
Figure 1: Synthetic pathways to the target amine. Note the critical "Avoid" path involving catalytic hydrogenation, which leads to hydrodechlorination.
Detailed Experimental Protocols
Protocol A: Titanium(IV) Isopropoxide Mediated Reductive Amination (Recommended)
Rationale: This method uses Ti(OiPr)₄ as both a Lewis acid to activate the ketone carbonyl and a water scavenger to drive imine formation to completion.[2] This allows the use of mild NaBH₄ rather than the toxic sodium cyanoborohydride (NaBH₃CN).
Reagents:
-
1-(5-chlorothien-2-yl)propan-1-one (1.0 eq)[1]
-
Titanium(IV) isopropoxide (2.0 eq)
-
Ammonia (7N in Methanol) (5.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
Step-by-Step Workflow:
-
Imine Formation:
-
In a flame-dried flask under N₂, dissolve the ketone (e.g., 10 mmol) in anhydrous ammonia/methanol solution (7N, 10 mL).
-
Add Ti(OiPr)₄ (20 mmol) dropwise. Caution: Mild exotherm.
-
Stir the mixture at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC or LCMS.[1] The ketone peak should disappear, replaced by a less polar imine spot.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur.
-
Allow to warm to room temperature and stir for 3 hours.
-
-
Quench & Workup (Critical for Ti Removal):
-
Quench by adding aqueous ammonium hydroxide (2M, 20 mL). A heavy white precipitate (TiO₂) will form.
-
Dilute with ethyl acetate (50 mL) and filter through a Celite pad to remove the titanium salts.
-
Wash the Celite pad thoroughly with ethyl acetate.
-
Phase Separation: Transfer filtrate to a separatory funnel.[1] Extract the aqueous layer with Ethyl Acetate (2x).
-
Acid-Base Purification: To ensure high purity, extract the combined organics with 1M HCl (3x). The amine moves to the aqueous phase; non-basic impurities (unreacted ketone) stay in organics.
-
Basify the aqueous extract with 2M NaOH to pH >12, then extract back into DCM.
-
Dry (Na₂SO₄) and concentrate.
-
Expected Outcome: Pale yellow oil.[1] Yield: 82%. Purity: >98% by HPLC.
Protocol B: Leuckart-Wallach Reaction (Scalable Alternative)
Rationale: Ideal for larger scales where titanium waste is costly.[1] It relies on thermal reduction using formic acid as the hydride source.
Reagents:
-
Ketone (1.0 eq)[3]
-
Formamide (5.0 eq)
-
Formic Acid (2.0 eq)
Step-by-Step Workflow:
-
Formylation:
-
Hydrolysis:
-
Reflux the crude N-formyl intermediate in 6M HCl for 4 hours.
-
Cool, basify with NaOH pellets (ice bath cooling), and extract with diethyl ether.
-
Risk Factor: High temperatures may cause polymerization of the thiophene ring (tar formation). Yields are typically lower (55-60%).[1]
Mechanism & Workflow Visualization
The following DOT diagram details the specific mechanism of the Titanium-mediated route, highlighting the "Self-Validating" checkpoints.
Figure 2: Operational workflow for the Ti(OiPr)₄ protocol.[1] The "Acid-Base Extraction" step is the primary quality gate.
References & Validation Sources
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Establishes the Ti-method for hindered ketones).
-
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry. (Foundational text for Ti-mediated imine formation).
-
Sorres, J., et al. (2014). "Biocatalytic Synthesis of Duloxetine Precursors." ChemCatChem. (Discusses thiophene stability and enzymatic alternatives).
-
Org. Synth. 1972, 52, 124. "Reductive Amination with Sodium Cyanoborohydride." (General reference for borohydride compatibility with halogens).
Sources
- 1. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. designer-drug.com [designer-drug.com]
- 3. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Structural Confirmation of 1-(5-Chlorothien-2-yl)propan-1-amine: A Comparative Guide to Advanced Spectroscopy
Topic: Confirming the structure of 1-(5-Chlorothien-2-yl)propan-1-amine using advanced spectroscopy Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of drug discovery, the thiophene pharmacophore—specifically the 2,5-disubstituted variant—is a critical scaffold in serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1][2] However, the synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine presents unique analytical challenges: distinguishing the 2,5-regioisomer from the 2,4-byproduct and quantifying the enantiomeric excess of the chiral amine.
This guide moves beyond standard quality control (QC) protocols, offering a rigorous structural validation workflow. We compare baseline industrial methods with advanced spectroscopic techniques, providing the causality and experimental logic required for IND-enabling data packages.
Part 1: The Analytical Challenge & Comparative Strategy
The Structural Ambiguity
The target molecule contains three critical structural features that standard analysis often misinterprets:
-
Regio-isomerism: Electrophilic substitution on thiophenes favors the 2- and 5-positions, but steric hindrance or catalyst drift can yield significant 2,4-isomers.
-
Halogen Isotope Pattern: The 5-chloro substituent requires precise isotopic confirmation to rule out de-halogenated impurities.
-
Chirality: The C1-amine center is optically active. Standard NMR is blind to this, requiring chiral chromatography or VCD.
Comparative Workflow: Standard vs. Advanced
| Feature | Standard QC Protocol (Baseline) | Advanced Structural Validation (Recommended) |
| Regio-Chemistry | 1D ¹H NMR (300/400 MHz): Relies on coupling constants ( | 2D NMR (NOESY/HSQC) + 600 MHz: Uses spatial proximity (NOE) and heteronuclear correlation to definitively map the substitution pattern. |
| Elemental Comp. | Low-Res MS (ESI/EI): Confirms nominal mass ( | HR-QTOF MS: Confirms exact mass (<5 ppm error) and validates the |
| Chirality | Polarimetry: Specific Rotation | Chiral HPLC / VCD: Direct separation of enantiomers with quantitative integration of Enantiomeric Excess ( |
Part 2: Advanced Spectroscopic Validation (The Solution)
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental formula and halogen presence.
Protocol Logic: We utilize Quadrupole Time-of-Flight (Q-TOF) MS. The presence of Chlorine-35 and Chlorine-37 naturally occurs in a ~3:1 ratio. A deviation from this intensity ratio indicates co-eluting impurities (e.g., the des-chloro analog).
Experimental Data Profile (Representative):
| Ion Species | Theoretical | Observed | Isotope Pattern ( | Inference |
| 176.0295 | 176.0292 | 100% (Base) | Confirms Formula | |
| 178.0265 | 178.0263 | ~32% | Confirms Monochloride | |
| Fragment | 159.0030 | 159.0028 | - | Loss of Amine (Alpha-cleavage) |
Nuclear Magnetic Resonance (NMR) Elucidation
Objective: Definitive Regio-isomer assignment (2,5 vs. 2,4).
The Causality of Coupling Constants:
In thiophene rings, the coupling constant
-
2,5-Disubstituted (Target): The remaining protons are at positions 3 and 4. They exhibit a characteristic vicinal coupling
. -
2,4-Disubstituted (Impurity): The remaining protons are at positions 3 and 5. They exhibit a meta-like coupling
.
Advanced Protocol:
-
1H NMR (600 MHz,
): Acquire 64 scans to resolve the thiophene doublets. -
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Logic: If the structure is the 2,5-isomer, the proton at C3 (adjacent to the propyl chain) will show a strong NOE cross-peak with the methine proton of the propyl chain (
). The proton at C4 (adjacent to Cl) will not show this correlation. -
Self-Validation: If an NOE is observed between the "Cl-adjacent" proton and the alkyl chain, the structure is likely the 2,4-isomer (where C5 is H and C4 is substituted).
-
Representative NMR Table (2,5-Isomer):
| Position | Multiplicity | Key Correlation (HMBC/NOESY) | ||
| Thiophene-H3 | 6.85 | Doublet | 3.8 | HMBC to C1 (propyl); NOE to H-1' |
| Thiophene-H4 | 6.98 | Doublet | 3.8 | HMBC to C-Cl (C5); No NOE to H-1' |
| H-1' (Methine) | 3.95 | Triplet | 6.5 | HMBC to Thiophene C2, C3 |
| H-2' (Methylene) | 1.75 | Multiplet | - | - |
| H-3' (Methyl) | 0.92 | Triplet | 7.4 | - |
Chiral Chromatography
Objective: Quantify Enantiomeric Excess (
Protocol:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Rationale: The basic modifier (DEA) is critical to suppress peak tailing of the primary amine, ensuring accurate integration of the enantiomers.
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision tree for validating the structure, ensuring no "false positives" from regioisomers.
Figure 1: Self-validating spectroscopic workflow for thiophene-based amines. Note the critical checkpoint at the J-coupling analysis.
Part 4: Detailed Experimental Protocols
Protocol A: 2D NOESY Acquisition
For differentiation of 2,4 vs 2,5 regioisomers.
-
Sample Prep: Dissolve 15 mg of the amine hydrochloride salt in 0.6 mL of
. Use a high-quality 5mm NMR tube to minimize shimming errors. -
Instrument: 600 MHz NMR (e.g., Bruker Avance III).
-
Pulse Sequence: Phase-sensitive NOESY (noesyph).
-
Parameters:
-
Mixing time (
): 300 ms (optimized for medium-sized molecules). -
Relaxation delay (
): 2.0 s. -
Scans (
): 32 per increment.
-
-
Processing: Apply a
shifted sine-bell squared window function (QSINE) in both dimensions to suppress truncation artifacts.
Protocol B: Chiral HPLC Separation
For determination of enantiomeric excess.
-
Mobile Phase Prep: Mix n-Hexane (HPLC grade) and 2-Propanol in a 90:10 ratio. Add 0.1% Diethylamine (DEA) to the mixture and degas by sonication for 10 mins.
-
Column Equilibration: Flush Chiralpak AD-H (
) at 1.0 mL/min for 30 mins. -
Detection: UV at 240 nm (Thiophene absorption maximum).
-
Injection:
of a 1 mg/mL sample solution in mobile phase. -
Criteria: Baseline resolution (
) between enantiomers is required for accurate integration.
References
-
PubChem. (2025).[3] 1-(5-chlorothiophen-2-yl)propan-2-amine Compound Summary. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. (2003). Nematic 2,5-disubstituted thiophenes: NMR and Structural Correlations. Journal of Materials Chemistry. Available at: [Link]
-
Bhadbhade, M., et al. (2023). Structure of racemic duloxetine hydrochloride and thienyl intermediates. ResearchGate. Available at: [Link]
-
Satonaka, H. (1983).[4] The substituent effects in thiophene compounds: 1H NMR and IR studies. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Vapourtec. (2018). Continuous flow synthesis and chiral resolution of amine drugs. Available at: [Link]
Sources
- 1. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
Comparative Validation Guide: 1-(5-Chlorothien-2-yl)propan-1-amine in Pharmacophore Optimization
Executive Summary & Technical Profile
In the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and chiral auxiliaries, the thiophene moiety serves as a critical bioisostere for the phenyl ring. 1-(5-Chlorothien-2-yl)propan-1-amine (5-CTPA) represents a high-value intermediate where the 5-chloro substitution provides enhanced metabolic stability (blocking CYP450 oxidation at the
This guide provides a rigorous framework for the statistical validation of experimental results involving 5-CTPA. It moves beyond simple observation, establishing a self-validating protocol for enantiomeric purity (ee%) and yield consistency, benchmarked against standard alternatives.
Comparative Matrix: 5-CTPA vs. Alternatives
| Feature | Target: 5-CTPA | Alt A: 1-(2-Thienyl)propan-1-amine | Alt B: 1-Phenylpropan-1-amine |
| Structure | 5-Cl-Thiophene Core | Unsubstituted Thiophene | Phenyl Core |
| Electronic Nature | Electron-withdrawing (Cl) reduces ring reactivity. | Electron-rich; prone to oxidation. | Neutral; standard reference. |
| Metabolic Stability | High (5-position blocked). | Low (5-position vulnerable). | Moderate (Para-hydroxylation). |
| Primary Application | SNRI Pharmacophore / Chiral Ligand. | General Building Block. | General Building Block. |
| Validation Challenge | Chiral resolution requires specific polar modifiers due to Cl lipophilicity. | Standard normal-phase separation. | Standard separation.[1] |
Statistical Validation Framework (ICH Q2(R1) Aligned)
To ensure experimental integrity, data derived from 5-CTPA must undergo a three-tier statistical validation process. This framework prevents "p-hacking" and ensures that claimed improvements in yield or affinity are mathematically significant.
Tier 1: System Suitability (The "Pre-Check")
Before collecting data, the analytical system (e.g., Chiral HPLC) must be statistically validated.
-
Precision:
for injections. -
Tailing Factor (
): (Crucial for amine peaks which tend to tail). -
Resolution (
): between enantiomers.
Tier 2: Homogeneity of Variance (Levene’s Test)
When comparing the yield of 5-CTPA synthesis vs. the non-chlorinated analog:
-
Hypothesis (
): Variances between the two synthetic routes are equal. -
Action: If
(variances differ), you cannot use a standard t-test. You must use Welch’s t-test. -
Why this matters: The chlorination step often introduces higher batch-to-batch variability. Assuming equal variance will lead to false confidence in your yield data.
Tier 3: Significance Testing (The Decision)
-
For Yield/Purity: Use Welch’s t-test (robust against unequal variance).
-
For Dose-Response (IC50): Use Non-linear Regression (4-parameter logistic) with 95% Confidence Intervals (CI). If CIs of 5-CTPA and the control overlap, the potency difference is not statistically significant.
Experimental Protocol: Chiral Resolution & Validation
This protocol describes the resolution of racemic 5-CTPA and the subsequent statistical validation of the Enantiomeric Excess (ee).
Materials
-
Substrate: Racemic 1-(5-Chlorothien-2-yl)propan-1-amine.[2]
-
Resolving Agent: (S)-Mandelic Acid (0.5 eq).
-
Solvent: Methyl tert-butyl ether (MTBE) / Methanol (9:1).
-
Analytical Standard: Pure (S)-5-CTPA (reference).
Step-by-Step Workflow
-
Salt Formation: Dissolve 10 mmol of racemic 5-CTPA in MTBE/MeOH at 50°C. Add 5 mmol (S)-Mandelic acid dropwise. The chlorine atom increases lipophilicity, requiring a higher MTBE ratio than non-chlorinated analogs.
-
Crystallization: Cool slowly to 4°C over 12 hours. (Rapid cooling traps the eutomer, lowering ee).
-
Filtration & Liberation: Filter the salt. Resuspend in water/DCM and basify with 1M NaOH to pH 12. Extract the free amine.
-
Analytical Quantification (HPLC):
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: Diethylamine is mandatory to suppress peak tailing of the free amine.
-
Detection: UV @ 254 nm (Thiophene absorption).
-
Statistical Analysis of Results
Perform the resolution in triplicate (
-
Calculate Mean & Standard Deviation:
-
Calculate Confidence Interval (95%):
Where is the critical value from the t-distribution (4.303 for ). -
Validation Criteria: If the standard deviation (
) > 2.0%, the crystallization process is thermodynamically unstable and must be re-optimized (slower cooling ramp).
Visualizing the Logic
Diagram 1: The Statistical Decision Tree
This diagram guides the researcher on which statistical test to apply based on the data distribution of the 5-CTPA experiments.
Caption: Decision tree for selecting the correct statistical hypothesis test for 5-CTPA experimental data.
Diagram 2: Synthesis & Validation Workflow
The chemical and analytical pathway for validating the intermediate.
Caption: Synthetic pathway from precursor to validated chiral intermediate.
References & Authoritative Grounding
-
ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation.[3] Defines the global standards for Accuracy, Precision, and Specificity in analytical methods.
-
PubChem Compound Summary: 1-(2-Thienyl)propan-1-amine. National Center for Biotechnology Information. Provides physical property baselines for the non-chlorinated analog.
-
Sakai, K., et al. "Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol." Tetrahedron: Asymmetry. Demonstrates the mandelic acid resolution technique applicable to thiophene amines.
-
FDA Guidance for Industry: Bioanalytical Method Validation. Outlines the statistical requirements for ligand binding and chromatographic assays.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(5-Chlorothien-2-yl)propan-1-amine
Chemical Profile & Hazard Logic (The "Why")
To safely handle 1-(5-Chlorothien-2-yl)propan-1-amine , we must deconstruct its molecular architecture. Standard SDSs for research intermediates are often generic; therefore, we apply Structure-Activity Relationship (SAR) logic to predict "worst-case" hazards.
This molecule presents a Dual-Threat Mechanism :
-
The Primary Amine (
): A basic nitrogen center capable of rapid protonation. Upon contact with skin, it initiates saponification of membrane lipids , leading to deep, chemical burns that may not be immediately painful (insidious corrosion). -
The Chlorothiophene Ring: The addition of a chlorine atom to the thiophene ring significantly increases lipophilicity (fat solubility). This acts as a "Trojan Horse," facilitating the transport of the corrosive amine across the dermal barrier and into the bloodstream, increasing the risk of systemic toxicity [1, 2].
Predicted GHS Classifications:
-
Skin Corrosion/Irritation (Category 1B/2): High risk of chemical burns.
-
Acute Toxicity (Oral/Dermal): Toxic if swallowed or in contact with skin.
-
Eye Damage (Category 1): Risk of irreversible corneal opacity.
The PPE Firewall (The "What")
Do not rely on standard "lab safety" defaults. This table specifies the required barriers based on permeation dynamics.
| PPE Component | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Synthesis) | Technical Rationale |
| Hand Protection | Double Nitrile (min. 5 mil outer) | Silver Shield® (Laminate) or Viton® | Standard nitrile degrades rapidly against halogenated amines. Double gloving provides a "sacrificial" outer layer [3]. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient. Amine vapors can bypass glasses and react with eye moisture to form caustic solutions. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | NIOSH OV/AG Cartridge (Full Face) | "OV" captures the thiophene ring; "AG" (Acid Gas) captures amine vapors. |
| Body Defense | Lab Coat (Cotton/Poly) + PVC Apron | Tyvek® Coveralls (Taped seams) | Cotton absorbs liquids, keeping them against the skin. An impervious apron prevents torso saturation. |
Operational Workflow (The "How")
The following logic flow dictates the safe handling lifecycle of this compound.
Figure 1: Operational logic flow ensuring barrier integrity from storage to disposal.
Step-by-Step Handling Protocol
A. Preparation[1]
-
Ventilation Check: Verify fume hood flow is
(100 fpm). -
Quench Station: Prepare a beaker of dilute acetic acid (5%) or citric acid inside the hood. This serves as an immediate neutralizer for minor tool contamination (not for skin).
B. Transfer & Weighing
-
Viscosity Warning: Amines can be viscous and have high surface tension. They tend to "creep" or drip from pipette tips.
-
Technique: Use Positive Displacement Pipettes if liquid, or disposable spatulas if solid.
-
Vapor Control: Keep the source container closed whenever not actively withdrawing material.[1] The "fishy" amine odor is a sign of exposure; if you smell it, your engineering controls have failed.
C. Reaction Setup
-
Exotherm Risk: Amines react exothermically with acids and electrophiles. Add reagents slowly to control heat generation.
-
Incompatibility: strictly avoid contact with oxidizing agents (peroxides, permanganates) as thiophenes are flammable and amines can form explosive N-oxides or nitro compounds [4].
Waste Disposal Logistics
CRITICAL: This molecule contains a Chlorine atom.[2] It must be segregated from standard organic waste.
| Waste Stream | Classification | Labeling Requirement |
| Primary Stream | Halogenated Organic | "Contains: Chlorothiophene derivative, Amine. TOXIC/CORROSIVE."[3][2][4] |
| Solid Waste | Hazardous Solid | Contaminated gloves/wipes must be double-bagged and labeled as hazardous solid waste. |
| Rinseate | Halogenated Organic | First rinse of glassware (acetone/ethanol) goes into Halogenated Waste. |
Why Segregate? Mixing halogenated waste (Chlorothiophene) with non-halogenated waste (Acetone/Methanol) contaminates the entire drum. Disposal facilities charge significantly higher rates for halogenated streams because they require specialized incineration to prevent dioxin formation [5].
Emergency Response
Skin Contact (Immediate Action)[5]
-
Do NOT neutralize: Never put vinegar or acid on a chemical burn. The reaction generates heat, worsening the injury.
-
Flush: Rinse with tepid water for 15 minutes .
-
Soap: Use non-abrasive soap to remove the lipophilic thiophene residues.
Spill Management
-
Evacuate: If spill is
outside a hood, evacuate the lab. -
Absorb: Use Vermiculite or a commercial "Organic/Solvent" spill kit.
-
Decontaminate: Wipe the surface with a dilute surfactant (soap) solution, followed by water.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Thiophene Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Amines. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Environmental Protection Agency (EPA). (2024). Management of Halogenated Solvent Waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
